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  • Product: 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide
  • CAS: 219689-55-1

Core Science & Biosynthesis

Foundational

2-amino-5-chloro-N-(cyclopropylmethyl)benzamide CAS number 219689-55-1

An in-depth technical analysis of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide (CAS 219689-55-1) reveals its critical role as a highly versatile pharmacophoric building block. This guide deconstructs its physicochemic...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide (CAS 219689-55-1) reveals its critical role as a highly versatile pharmacophoric building block. This guide deconstructs its physicochemical properties, its utility in synthesizing privileged heterocyclic scaffolds, and its mechanistic function in epigenetic drug discovery.

Structural Deconstruction & Physicochemical Profiling

The architectural design of CAS 219689-55-1 is not arbitrary; it is a precisely tuned anthranilamide derivative designed to balance reactivity, lipophilicity, and metabolic stability. According to authoritative chemical databases like , this compound serves as a foundational precursor in complex organic synthesis.

The molecule relies on three structural pillars:

  • The 5-Chloro Substituent: This halogen acts as a lipophilic, electron-withdrawing group. By pulling electron density away from the aromatic ring, it lowers the pKa of the adjacent aniline amino group. This reduced basicity is a critical design choice: it prevents promiscuous off-target binding (such as hERG channel liability) while maintaining sufficient nucleophilicity for intramolecular cyclization reactions[1].

  • The 2-Amino Group: Serving as both a hydrogen bond donor and a nucleophile, this primary amine is the reactive epicenter for annulation reactions and acts as a bidentate chelator in metalloenzymes[2].

  • The N-Cyclopropylmethyl Moiety: As noted by 3, the cyclopropylmethyl variant exhibits a highly specific solubility and permeability profile due to its extended alkyl chain[3]. The cyclopropyl ring offers enhanced metabolic stability against CYP450-mediated aliphatic oxidation compared to linear alkyl chains (like n-butyl), while maintaining equivalent lipophilicity and providing a unique spatial geometry.

Mechanistic Applications in Medicinal Chemistry

Privileged Heterocyclic Scaffolding (Quinazolinones)

Quinazolin-4(3H)-ones are ubiquitous in FDA-approved drugs (e.g., idelalisib) and natural alkaloids[4]. CAS 219689-55-1 is a direct precursor to N3-cyclopropylmethyl substituted quinazolinones. 2-aminobenzamides are prominent substrates for the synthesis of these quinazolinones via oxidative annulation or condensation with orthoesters[1]. The steric bulk of the cyclopropylmethyl group at the N3 position forces the quinazolinone core into a specific dihedral orientation, which is essential for docking into deep, narrow hydrophobic pockets of kinases.

Epigenetic Modulation (Class I HDAC Inhibition)

Histone Deacetylases (HDACs) are validated oncology targets. While first-generation hydroxamic acids (e.g., Vorinostat) are potent, they suffer from poor pharmacokinetics and severe mutagenicity[5]. To circumvent this, 2-aminobenzamides serve as Class I selective HDAC inhibitors by acting as a superior zinc-binding group (ZBG)[2].

The mechanism relies on the 2-aminobenzamide moiety providing bidentate chelation to the catalytic zinc ion in the HDAC active site[6]. The carbonyl oxygen and the primary amine coordinate the Zn2+ ion, while the 5-chloro group occupies the hydrophobic foot-pocket of HDAC1 and HDAC2, significantly enhancing the drug's residence time (slow-on/slow-off kinetics)[7].

Self-Validating Experimental Methodologies

To ensure reproducibility and trustworthiness, the following protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: Chemoselective Synthesis of CAS 219689-55-1
  • Objective: Amidation of 2-amino-5-chlorobenzoic acid with cyclopropylmethanamine.

  • Causality of Reagents: The 5-chloro substituent significantly deactivates the 2-amino group. By utilizing EDCI and HOBt in DMF, we generate an active ester intermediate that is highly electrophilic. The primary aliphatic amine (cyclopropylmethanamine) is sterically unhindered and highly nucleophilic, allowing chemoselective amidation at the carboxylic acid without the deactivated 2-amino group competing or forming polymeric isatoic anhydrides.

  • Self-Validation: The reaction progress can be monitored via TLC. The starting anthranilic acid exhibits strong blue fluorescence under 365 nm UV light. As the amidation proceeds, the product spot will exhibit a distinct shift in Rf value while retaining fluorescence, confirming the preservation of the anthranilamide push-pull electronic system.

Protocol B: One-Pot Annulation to Quinazolin-4(3H)-one
  • Objective: Cyclocondensation of CAS 219689-55-1 to 6-chloro-3-(cyclopropylmethyl)quinazolin-4(3H)-one.

  • Causality of Reagents: Synthesis of quinazolinones from 2-aminobenzamides can be achieved efficiently using orthoesters[8]. Triethyl orthoformate acts as both the C2 carbon source and a water scavenger. Catalytic p-TsOH protonates the orthoester, facilitating the initial nucleophilic attack by the deactivated 2-amino group. The rigid cyclopropylmethyl group at the amide nitrogen then directs the intramolecular ring closure.

  • Self-Validation: Upon successful cyclization to the quinazolinone, the extended conjugation of the starting material is altered, and the characteristic 365 nm fluorescence is completely quenched, providing an immediate, visual confirmation of reaction completion.

Data Visualization & Workflows

Quantitative Summaries

Table 1: Physicochemical Profile of CAS 219689-55-1

Property Value Structural Rationale
Molecular Formula C11H13ClN2O Anthranilamide core with extended aliphatic N-substitution.
Molecular Weight 224.69 g/mol Low MW allows ample room for downstream elaboration.
H-Bond Donors 2 Primary aniline (-NH2) acts as a critical bidentate chelator.
H-Bond Acceptors 1 Carbonyl oxygen coordinates with metals or acts as an electrophile.

| Lipophilicity (clogP) | ~2.4 | 5-chloro group and cyclopropyl ring enhance membrane permeability. |

Table 2: Comparative Epigenetic Zinc-Binding Groups (ZBGs)

ZBG Class Target Selectivity Kinetic Profile Toxicity Liability
Hydroxamic Acids Pan-HDAC (Class I, IIb) Fast-on / Fast-off High (Genotoxicity, Mutagenicity)

| 2-Aminobenzamides | Class I selective (HDAC1, 2, 3) | Slow-on / Slow-off | Low (Improved safety window) |

Pathway Diagrams

Workflow SM 5-Chloroanthranilic Acid (Starting Material) Reagents Cyclopropylmethanamine + EDCI/HOBt SM->Reagents Activation Product CAS 219689-55-1 (Target Benzamide) Reagents->Product Amidation Cyclization Triethyl Orthoformate + p-TsOH (Reflux) Product->Cyclization Annulation Quinazolinone N3-Cyclopropylmethyl Quinazolinone Cyclization->Quinazolinone Ring Closure

Fig 1: Chemoselective synthesis of CAS 219689-55-1 and downstream quinazolinone annulation.

Mechanism HDAC Class I HDAC Enzyme Active Site Pocket Zn Catalytic Zn2+ Ion Hydrophobic Foot-Pocket HDAC->Zn Complex Bidentate Chelation (NH2 & C=O Coordination) Zn->Complex Coordinates Inhibitor CAS 219689-55-1 Core 2-Aminobenzamide ZBG Inhibitor->Complex Enters Pocket Effect Chromatin Remodeling Transcriptional Activation Complex->Effect Enzyme Inhibition

Fig 2: Mechanism of Class I HDAC inhibition via bidentate zinc chelation by the 2-aminobenzamide.

References

  • Benchchem. "2-amino-5-chloro-N-cyclopropylbenzamide | 5004-87-5". Available at: 3

  • Sigma-Aldrich. "2-amino-5-chloro-N-(cyclopropylmethyl)benzamide | 219689-55-1". Available at:

  • ACS Omega / NIH. "H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach". Available at:1

  • Pharmaceuticals / NIH. "Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity". Available at: 2

  • J Biol Chem / NIH. "Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia". Available at: 6

  • ACS Omega / NIH. "DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate". Available at: 8

  • MDPI. "Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design for Enhanced Cancer Therapy". Available at: 5

  • ACS Publications. "H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach". Available at: 4

  • ACS Publications. "N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity". Available at: 7

Sources

Exploratory

A Framework for Elucidating the Mechanism of Action of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide: A Technical Guide

An in-depth technical guide on the core mechanism of action of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide for researchers, scientists, and drug development professionals. Abstract 2-amino-5-chloro-N-(cyclopropylmeth...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the core mechanism of action of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide for researchers, scientists, and drug development professionals.

Abstract

2-amino-5-chloro-N-(cyclopropylmethyl)benzamide is a novel chemical entity with a currently undefined mechanism of action. The absence of extensive published literature necessitates a structured and hypothesis-driven approach to elucidate its pharmacological properties. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the mechanism of action of this and other novel small molecules. We will dissect the molecule's structural features to generate plausible hypotheses, outline detailed experimental protocols for target identification and validation, and provide a roadmap for constructing a cohesive model of its biological activity. This document serves as a practical manual, blending established methodologies with strategic insights to navigate the complexities of early-stage drug discovery.

Introduction: The Investigational Challenge of a Novel Chemical Entity

The journey of a novel chemical entity (NCE) from laboratory synthesis to potential therapeutic application is contingent on a deep understanding of its mechanism of action (MoA). 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide represents a common challenge in drug discovery: a molecule with potential, yet with an uncharacterized biological target and pathway. This guide eschews a declarative statement of a known MoA, as one does not exist in the public domain. Instead, we present a strategic, multi-pronged investigational approach. Our objective is to equip the research scientist with the conceptual framework and practical methodologies to systematically unravel the pharmacological identity of this compound. The principles and protocols detailed herein are broadly applicable to the characterization of other novel small molecules.

Structural and Chemical Insights: Generating Testable Hypotheses

The chemical structure of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide provides the initial clues to its potential biological activity. A thorough analysis of its constituent moieties allows for the formulation of data-driven hypotheses regarding its potential targets.

2.1. Core Scaffold Analysis

The molecule can be deconstructed into three key components:

  • 2-aminobenzamide Core: This scaffold is a privileged structure in medicinal chemistry, found in a variety of drugs with diverse biological activities. The presence of the amino group at the 2-position can influence its electronic properties and hydrogen bonding potential.

  • 5-chloro Substitution: The chlorine atom on the benzene ring is an electron-withdrawing group that can significantly alter the molecule's pKa, lipophilicity, and metabolic stability. It can also play a role in target binding through halogen bonding.

  • N-cyclopropylmethyl Group: This aliphatic group is a common feature in central nervous system (CNS) active compounds and is known to interact with various receptors, including opioid and dopamine receptors. Its rigid structure can confer high binding affinity and receptor subtype selectivity.

2.2. Hypothesized Biological Targets

Based on the structural analysis of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide, several plausible biological targets can be hypothesized. The benzamide core is a known pharmacophore for dopamine D2 receptor antagonists, such as sulpiride and amisulpride. The N-cyclopropylmethyl group is notably present in naltrexone, an opioid receptor antagonist. Therefore, a primary hypothesis is that 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide may act as a modulator of dopamine or opioid receptors.

Furthermore, the broader class of benzamides has been shown to interact with a range of other targets, including:

  • Serotonin (5-HT) receptors: Several 5-HT receptor ligands contain a benzamide core.

  • Ion channels: Certain benzamides have been found to modulate the activity of voltage-gated sodium and calcium channels.

  • Enzymes: The benzamide moiety can act as a bioisostere for other functional groups, leading to interactions with various enzymes.

Experimental Workflows for Target Identification and Validation

A systematic and tiered approach is essential to efficiently identify and validate the biological target(s) of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide. The following experimental workflows provide a comprehensive strategy, moving from broad, unbiased screening to specific, hypothesis-driven validation.

3.1. Tier 1: Broad-Based Target Screening

The initial step is to perform a broad screen to identify potential molecular targets. This unbiased approach minimizes the risk of overlooking unexpected activities.

Protocol 1: In Vitro Broad Panel Screening

  • Objective: To identify potential protein targets of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide from a large, diverse panel of receptors, ion channels, enzymes, and transporters.

  • Methodology:

    • Utilize a commercially available broad panel screening service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan).

    • Submit the compound for screening at a standard concentration (e.g., 10 µM) against a panel of at least 40-50 targets.

    • The service will perform radioligand binding assays or enzymatic assays to determine the percent inhibition or stimulation for each target.

  • Data Interpretation:

    • A common threshold for a "hit" is >50% inhibition or stimulation.

    • Analyze the hits to identify any patterns or clustering around specific target families.

3.2. Tier 2: Hit Confirmation and Dose-Response Analysis

Once initial hits are identified, the next step is to confirm these interactions and determine the compound's potency.

Protocol 2: Radioligand Binding Assay for a G-Protein Coupled Receptor (GPCR)

  • Objective: To confirm the binding of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide to a specific GPCR identified in the primary screen and to determine its binding affinity (Ki).

  • Methodology:

    • Prepare cell membranes from a cell line recombinantly expressing the target GPCR.

    • Incubate the membranes with a known radioligand for the target receptor at a concentration near its Kd.

    • Add increasing concentrations of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide to compete with the radioligand for binding.

    • Separate the bound and free radioligand using a cell harvester and quantify the bound radioactivity using a scintillation counter.

    • Plot the percent inhibition of radioligand binding as a function of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

3.3. Tier 3: Functional Assays and Downstream Signaling

After confirming target binding, it is crucial to determine the functional consequence of this interaction. Is the compound an agonist, antagonist, or allosteric modulator?

Protocol 3: cAMP Assay for Gs or Gi-Coupled Receptors

  • Objective: To determine if 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide modulates the activity of a Gs or Gi-coupled receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.

  • Methodology:

    • Culture a cell line expressing the target receptor.

    • Pre-treat the cells with the compound at various concentrations.

    • Stimulate the cells with a known agonist for the receptor (for antagonist mode) or with the compound alone (for agonist mode).

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA or HTRF assay kit.

    • Plot the cAMP concentration as a function of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Visualizing the Experimental Workflow

experimental_workflow cluster_tier1 Tier 1: Target Identification cluster_tier2 Tier 2: Hit Confirmation cluster_tier3 Tier 3: Functional Characterization a Broad Panel Screening (>50 targets) b Radioligand Binding Assay a->b Identify 'Hits' (>50% inhibition) c Dose-Response Curve (IC50/Ki Determination) b->c d Functional Assays (e.g., cAMP, Ca2+ flux) c->d Confirm Binding Affinity e Determine Agonist/ Antagonist Activity (EC50/IC50) d->e

Caption: A tiered experimental workflow for target identification and validation.

Elucidating Downstream Signaling Pathways

Once the primary molecular target and its functional effect are established, the next critical step is to map the downstream intracellular signaling pathways modulated by 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide.

4.1. Probing Key Signaling Nodes

If the compound is found to modulate a GPCR, key downstream signaling pathways to investigate include:

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival.

  • PI3K/Akt Pathway: This pathway plays a crucial role in cell growth, metabolism, and survival.

  • Gene Expression: Changes in the expression of target genes can provide insights into the long-term effects of the compound.

Protocol 4: Western Blotting for Phospho-ERK

  • Objective: To determine if 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide modulates the phosphorylation of ERK, a key component of the MAPK pathway.

  • Methodology:

    • Treat cells expressing the target receptor with the compound for various times and at different concentrations.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Visualizing a Hypothesized Signaling Pathway

signaling_pathway compound 2-amino-5-chloro-N- (cyclopropylmethyl)benzamide receptor Hypothesized GPCR Target (e.g., Dopamine D2) compound->receptor Antagonist? g_protein G Protein (Gi/o) receptor->g_protein ac Adenylate Cyclase g_protein->ac camp ↓ cAMP ac->camp pka PKA camp->pka mapk MAPK/ERK Pathway pka->mapk cellular_response Cellular Response (e.g., altered gene expression) mapk->cellular_response

Caption: A hypothesized signaling pathway for 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide.

In Vivo Pharmacological Profiling

The ultimate validation of a compound's mechanism of action comes from in vivo studies. These experiments are designed to confirm that the compound engages its target in a whole organism and produces a physiological effect consistent with the in vitro findings.

5.1. Target Engagement and Pharmacodynamics

  • Objective: To demonstrate that the compound reaches its target in the brain (if CNS-active) and modulates a downstream biomarker.

  • Methodology:

    • Administer the compound to laboratory animals (e.g., mice or rats).

    • At various time points, collect brain tissue and measure the occupancy of the target receptor using ex vivo binding assays.

    • In a parallel group of animals, measure a pharmacodynamic biomarker that is known to be modulated by the target (e.g., changes in neurotransmitter levels or expression of a target gene).

5.2. Behavioral Pharmacology

  • Objective: To assess the effect of the compound on animal behavior in models relevant to the hypothesized therapeutic indication.

  • Methodology:

    • If the compound is a dopamine D2 antagonist, it would be expected to show efficacy in models of psychosis, such as the amphetamine-induced hyperlocomotion model.

    • If the compound is an opioid receptor modulator, it could be tested in models of pain, addiction, or depression.

Conclusion and Future Directions

The elucidation of the mechanism of action of a novel compound like 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide is a systematic and iterative process. This guide has provided a comprehensive framework for this investigation, starting from hypothesis generation based on chemical structure and progressing through a tiered experimental approach encompassing target identification, validation, and in vivo characterization.

The successful execution of these studies will not only define the pharmacological identity of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide but will also provide the crucial data needed to support its further development as a potential therapeutic agent. The key to success lies in a rigorous, data-driven approach and a willingness to adapt the experimental plan as new information comes to light.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

  • Eurofins Discovery (2024). SafetyScreen Services. [Link]

  • DiscoverX (2024). KINOMEscan Services. [Link]

  • Lutz, M. W., et al. (2017). A general method for the measurement of recombinant G protein-coupled receptor-mediated changes in intracellular cAMP. Methods in Molecular Biology, 1636, 1-13. [Link]

  • Towbin, H., Staehelin, T., & Gordon, J. (1979). Electrophoretic transfer of proteins from polyacrylamide gels to nitrocellulose sheets: procedure and some applications. Proceedings of the National Academy of Sciences, 76(9), 4350-4354. [Link]

Foundational

potential biological targets of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide

An In-Depth Technical Guide to the Elucidation of Potential Biological Targets for 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide Authored by a Senior Application Scientist Preamble: Charting a Course for a Novel Benzam...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Elucidation of Potential Biological Targets for 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide

Authored by a Senior Application Scientist

Preamble: Charting a Course for a Novel Benzamide Derivative

The compound 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide enters the scientific landscape as a molecule of interest, yet its biological role remains largely uncharted. Publicly available data on this specific chemical entity is presently confined to chemical and physical properties, with a notable absence of published pharmacological studies.[1][2] However, the benzamide scaffold to which it belongs is a well-established pharmacophore, present in a multitude of clinically significant drugs.[3][4] Derivatives of benzamide have demonstrated a vast array of biological activities, including anti-cancer, antimicrobial, anti-inflammatory, and neuroleptic properties.[3][4][5][6]

This guide, therefore, serves as a strategic whitepaper for the research community. It is designed to provide a comprehensive, step-by-step framework for the systematic identification and validation of the . By leveraging established principles of drug discovery and drawing parallels from structurally related compounds, we will construct a logical and efficient pathway for its biological characterization. This document is intended for drug development professionals, medicinal chemists, and pharmacologists who are poised to undertake the initial exploration of this and other novel chemical entities.

Part 1: Foundational Analysis and In Silico Target Prediction

Before embarking on costly and time-consuming wet-lab experiments, a robust in silico analysis is paramount. This initial phase leverages the known chemical structure of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide to predict its likely biological interactions.

Structural and Physicochemical Profile

A foundational step in the evaluation of a novel chemical entity is the thorough characterization of its structural and physicochemical properties. These parameters are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

PropertyValueSource
CAS Number 219689-55-1
Molecular Formula C11H13ClN2O
Molecular Weight 226.69 g/mol [7]
InChI Key PPJVOAZQMCAIIU-UHFFFAOYSA-N

This data provides a unique chemical identifier and fundamental molecular characteristics.

Predictive Modeling: A Triumvirate of Computational Approaches

The journey to uncovering the biological targets of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide begins with a multi-pronged computational strategy. This approach is designed to generate a ranked list of plausible protein targets, thereby guiding subsequent experimental validation.

1. Similarity-Based Target Prediction

The principle of molecular similarity, which posits that structurally similar molecules are likely to have similar biological activities, is a cornerstone of early-stage drug discovery. This can be explored through two primary avenues:

  • Substructure Searching: The core 2-aminobenzamide scaffold is present in a number of approved drugs and clinical candidates. For instance, certain 2-aminobenzamide derivatives have been investigated as potent histone deacetylase (HDAC) inhibitors, a class of enzymes involved in epigenetic regulation and cancer.[8]

  • Topological Similarity: Algorithms such as Tanimoto similarity, applied to molecular fingerprints, can identify compounds with similar overall shape and charge distribution. This may reveal unexpected relationships to known drugs. For example, the broader benzamide class includes compounds with activity as 5-HT4 receptor agonists, which are involved in gastrointestinal motility.[9]

2. Pharmacophore-Based Screening

A pharmacophore is an abstract representation of the key molecular features necessary for biological activity. For 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide, a pharmacophore model would include:

  • Hydrogen bond donors (the amino group and amide N-H)

  • A hydrogen bond acceptor (the carbonyl oxygen)

  • An aromatic ring

  • A hydrophobic feature (the cyclopropylmethyl group)

This pharmacophore model can then be used to screen 3D databases of protein structures (e.g., the Protein Data Bank) to identify proteins with binding pockets that can accommodate these features in the correct spatial arrangement.

3. Molecular Docking Simulations

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. Based on the findings from similarity searches, a panel of potential targets can be selected for docking studies. Plausible targets for 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide could include:

  • Histone Deacetylases (HDACs): Given that some 2-aminobenzamides are known HDAC inhibitors.[8]

  • Serotonin and Dopamine Receptors: The benzamide scaffold is common in antipsychotic and prokinetic agents that target these receptors.[3][9]

  • Voltage-gated Sodium Channels: Some benzamide derivatives exhibit anticonvulsant activity through modulation of these channels.

The docking simulations will yield a binding energy score for each target, providing a quantitative measure to rank the likelihood of interaction.

G cluster_insilico In Silico Target Prediction Workflow compound 2-amino-5-chloro-N- (cyclopropylmethyl)benzamide similarity Similarity Search (Substructure & Topology) compound->similarity pharmacophore Pharmacophore Modeling compound->pharmacophore docking Molecular Docking similarity->docking Identifies initial target classes pharmacophore->docking Provides spatial constraints target_list Prioritized List of Potential Targets docking->target_list

Caption: Workflow for in silico prediction of biological targets.

Part 2: Experimental Validation of Predicted Targets

The prioritized list of potential targets generated from the in silico workflow must be subjected to rigorous experimental validation. This section outlines a series of tiered assays, beginning with direct binding and progressing to cell-based functional readouts.

Tier 1: In Vitro Binding Assays

The first experimental question to answer is whether 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide physically interacts with the predicted target proteins.

Protocol: Radioligand Binding Assay

This protocol provides a generalized framework for assessing the binding of the test compound to a putative receptor target, for example, the 5-HT4 receptor.

Objective: To determine the binding affinity (Ki) of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide for the human 5-HT4 receptor.

Materials:

  • Cell membranes expressing the human 5-HT4 receptor.

  • [3H]-GR113808 (a high-affinity radioligand for the 5-HT4 receptor).

  • Test compound: 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide, dissolved in DMSO.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide in assay buffer, ranging from 1 nM to 100 µM.

    • Dilute the [3H]-GR113808 in assay buffer to a final concentration of 0.5 nM.

    • Thaw the cell membranes on ice and dilute to a final concentration of 10 µg of protein per well in assay buffer.

  • Assay Setup (in triplicate):

    • To each well of the 96-well plate, add:

      • 25 µL of assay buffer (for total binding) or a non-radiolabeled ligand (e.g., 10 µM unlabeled GR113808, for non-specific binding).

      • 25 µL of the test compound dilution or vehicle (DMSO).

      • 50 µL of [3H]-GR113808.

      • 100 µL of the diluted cell membranes.

  • Incubation:

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Harvesting and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification:

    • Place the filters in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 2: Enzyme Inhibition Assays

If the in silico analysis suggests that 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide may target an enzyme, such as an HDAC, a direct enzyme inhibition assay is required.

Protocol: Fluorogenic HDAC Inhibition Assay

Objective: To determine the IC50 value of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide against a specific HDAC isoform (e.g., HDAC1).

Materials:

  • Recombinant human HDAC1 enzyme.

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • HDAC assay buffer.

  • Developer solution (containing a protease to cleave the deacetylated substrate).

  • Test compound: 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide.

  • A known HDAC inhibitor as a positive control (e.g., Trichostatin A).

  • 96-well black microplates.

  • A fluorescence plate reader.

Procedure:

  • Assay Setup:

    • Add 50 µL of HDAC assay buffer to each well.

    • Add 5 µL of serial dilutions of the test compound or control.

    • Add 20 µL of the HDAC1 enzyme and incubate for 10 minutes at 37°C.

  • Enzymatic Reaction:

    • Start the reaction by adding 25 µL of the fluorogenic substrate.

    • Incubate for 30 minutes at 37°C.

  • Signal Development:

    • Stop the enzymatic reaction by adding 50 µL of the developer solution.

    • Incubate for 15 minutes at room temperature.

  • Fluorescence Measurement:

    • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Calculate the IC50 value from the resulting dose-response curve.

Part 3: Cell-Based Functional Assays

Demonstrating a direct binding or inhibitory effect is a critical first step. However, it is equally important to determine if this interaction translates into a functional cellular response.

Assessing Effects on Cell Viability and Proliferation

Drawing inspiration from related compounds like N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives that have shown anti-leukemia activity[10], a primary functional screen should assess the impact of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide on cancer cell viability.

Protocol: MTT Cell Proliferation Assay

Objective: To determine the effect of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide on the proliferation of a human cancer cell line (e.g., HL-60 leukemia cells).

Materials:

  • HL-60 human leukemia cell line.

  • RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well clear microplates.

  • A microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding:

    • Seed HL-60 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Treat the cells with serial dilutions of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to vehicle-treated control cells.

    • Plot the percentage of viability against the log concentration of the compound to determine the GI50 (concentration for 50% growth inhibition).

Investigating Downstream Signaling Pathways

If a G-protein coupled receptor (GPCR), such as a serotonin receptor, is identified as a primary target, it is crucial to investigate the downstream signaling consequences of compound binding.

G cluster_pathway Hypothetical GPCR Signaling Pathway compound 2-amino-5-chloro-N- (cyclopropylmethyl)benzamide receptor 5-HT4 Receptor (GPCR) compound->receptor Agonist Binding g_protein Gs Protein receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Stimulation atp ATP camp cAMP (Second Messenger) atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activation cellular_response Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) pka->cellular_response Phosphorylation of downstream targets

Caption: A hypothetical signaling cascade following agonist binding to a Gs-coupled receptor.

A functional assay, such as a cAMP assay, would be employed to measure the accumulation of the second messenger cyclic AMP following stimulation of the cells with 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide. This would confirm whether the compound acts as an agonist, antagonist, or inverse agonist at the receptor.

Conclusion and Future Directions

The absence of existing biological data for 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide should not be viewed as a barrier, but rather as an opportunity for discovery. The structured, multi-tiered approach outlined in this guide provides a robust and efficient roadmap for its initial biological characterization. By integrating predictive computational methods with established in vitro and cell-based experimental protocols, researchers can systematically uncover its primary biological targets and downstream functional effects.

The insights gained from this workflow will be instrumental in determining the potential therapeutic applications of this novel benzamide derivative, paving the way for further preclinical development, including pharmacokinetic profiling, in vivo efficacy studies, and safety pharmacology. This methodical exploration is the first and most critical step in translating a novel chemical entity from a laboratory curiosity into a potential therapeutic agent.

References
  • N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth. (2014). Anticancer Research. Retrieved March 20, 2026, from [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications. Retrieved March 20, 2026, from [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Letters in Applied NanoBioScience. Retrieved March 20, 2026, from [Link]

  • Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. (2000). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). MDPI. Retrieved March 20, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. (2016). Pakistan Journal of Pharmaceutical Sciences. Retrieved March 20, 2026, from [Link]

  • WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. (2021). WIPO Patentscope. Retrieved March 20, 2026, from [Link]

  • BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. (n.d.). CyberLeninka. Retrieved March 20, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). MDPI. Retrieved March 20, 2026, from [Link]

  • Novel benzamides as selective and potent gastrokinetic agents. 2. Synthesis and structure-activity relationships of 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl) - PubMed. (n.d.). PubMed. Retrieved March 20, 2026, from [Link]

  • 2-AMINO-5-CHLORO-N-(2-PYRIDYLMETHYL)BENZAMIDE — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 20, 2026, from [Link]

  • Anti-tumor activity of new orally bioavailable 2-amino-5-(thiophen-2-yl)benzamide-series histone deacetylase inhibitors, possessing an aqueous soluble functional group as a surface recognition domain. (2012). PubMed. Retrieved March 20, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (n.d.). PMC. Retrieved March 20, 2026, from [Link]nlm.nih.gov/pmc/articles/PMC10381679/)

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Evaluation and Cell Culture Protocols for 2-Amino-5-chloro-N-(cyclopropylmethyl)benzamide

Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists Compound: 2-Amino-5-chloro-N-(cyclopropylmethyl)benzamide (CAS: 219689-55-1) Executive Summary & Pharmacological Context As a Senior Applicat...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists Compound: 2-Amino-5-chloro-N-(cyclopropylmethyl)benzamide (CAS: 219689-55-1)

Executive Summary & Pharmacological Context

As a Senior Application Scientist, I frequently guide research teams in the transition of novel small-molecule scaffolds from biochemical synthesis to cell-based phenotypic screening. 2-Amino-5-chloro-N-(cyclopropylmethyl)benzamide is a highly versatile anthranilamide derivative. The anthranilamide (2-aminobenzamide) core is a privileged pharmacological scaffold, serving as the structural foundation for several classes of potent therapeutics.

In recent drug development, derivatives of this scaffold have been successfully optimized into potent p21-activated kinase 4 (PAK4) inhibitors that suppress tumor cell migration , nanomolar indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for immuno-oncology , and highly selective Factor Xa (FXa) inhibitors for thrombosis . When utilizing this compound—either as a baseline screening probe or as a precursor for custom derivatives—researchers must rigorously control for its specific physicochemical properties to prevent assay artifacts.

Physicochemical Profiling & Handling Rationale

To generate reproducible in vitro data, experimental design must be rooted in the molecule's structural causality.

  • Solubility Causality: The addition of the cyclopropylmethyl moiety significantly enhances the lipophilicity of the benzamide core, facilitating passive membrane permeation. However, this renders the compound practically insoluble in aqueous buffers. Anhydrous DMSO must be used as the primary vehicle.

  • Stability Causality: The primary aniline group (2-amino) is susceptible to auto-oxidation when exposed to light and atmospheric oxygen over prolonged periods. Stock solutions must be aliquoted and stored at -20°C in amber vials.

  • Assay Interference Causality: Highly conjugated benzamides can exhibit mild autofluorescence. To prevent signal quenching or false positives, luminescent viability readouts (e.g., ATP-based assays) are strongly preferred over fluorescent redox indicators (e.g., Resazurin/Alamar Blue).

Quantitative Data Summary
ParameterValue / RecommendationExperimental Rationale
Molecular Weight 224.69 g/mol Required for precise molarity calculations.
Formula C11H13ClN2OHalogenated aromatic; increases target residence time.
Primary Solvent 100% Anhydrous DMSOPrevents aqueous precipitation at high stock concentrations.
Max Tolerated Vehicle ≤ 0.5% (v/v) DMSOPrevents DMSO-induced solvent toxicity in sensitive cell lines.
Storage (Solid) Room Temperature, desiccatedStable as a dry powder.
Storage (Solution) -20°C, protected from lightMinimizes oxidation of the 2-amino group. Limit to 3 freeze-thaw cycles.

Experimental Protocols

The following methodologies are designed as self-validating systems . By embedding strict control parameters directly into the workflow, you ensure that any observed biological effect is causally linked to the compound rather than procedural artifacts.

Protocol 1: Reconstitution and Media Formulation

Objective: Prepare a stable 10 mM master stock and formulate working media without inducing compound precipitation.

  • Stock Preparation: Weigh exactly 2.25 mg of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide.

  • Solubilization: Add 1.0 mL of cell-culture grade, anhydrous DMSO. Vortex for 30 seconds until the solution is completely clear. This yields a 10 mM master stock .

  • Aliquoting: Divide into 50 µL aliquots in amber microcentrifuge tubes. Store at -20°C.

  • Working Dilution (Causality Step): Never add the DMSO stock directly to cells. To prepare a 10 µM treatment media, add 1 µL of the 10 mM stock to 1 mL of pre-warmed (37°C) complete culture media (e.g., DMEM + 10% FBS).

  • Vortex Immediately: Rapid dispersion prevents localized high concentrations that cause the hydrophobic compound to crash out of solution.

Protocol 2: Baseline Cytotoxicity Profiling (CellTiter-Glo)

Before running functional phenotypic assays (like migration or enzymatic inhibition), you must establish the Maximum Tolerated Dose (MTD). If the compound kills the cells, anti-migratory effects are merely an artifact of cell death.

  • Cell Seeding: Seed A549 cells (a standard line for PAK4 and IDO1 evaluation) at 3,000 cells/well in a solid white 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Aspirate media. Apply compound-dosed media ranging from 0.1 µM to 100 µM (half-log steps).

  • Self-Validation Controls:

    • Vehicle Control: Media containing matching DMSO concentration (e.g., 0.5%).

    • Positive Control: 1 µM Staurosporine (induces 100% apoptosis).

  • Incubation: Incubate for 72 hours.

  • Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL CellTiter-Glo reagent per well. Shake for 2 minutes, incubate for 10 minutes, and read luminescence.

  • Validation Checkpoint: Calculate the Z'-factor using the Vehicle and Positive control wells. A Z'-factor > 0.5 validates the assay, proving the dynamic range is sufficient to accurately report the compound's cytotoxicity.

Protocol 3: Functional Phenotypic Screening (Wound Healing Assay)

Anthranilamide derivatives are frequently evaluated for their ability to inhibit PAK4-mediated cytoskeletal remodeling and cell migration .

  • Monolayer Formation: Seed A549 cells in a 24-well plate and grow to 100% confluence.

  • Starvation (Causality Step): Wash cells with PBS and incubate in low-serum media (0.5% FBS) for 12 hours. Rationale: This halts cell proliferation, ensuring that gap closure is strictly due to migration.

  • Scratch Generation: Use a sterile 200 µL pipette tip to create a uniform scratch down the center of each well. Wash twice with PBS to remove detached cells.

  • Compound Application: Apply the compound at a sub-toxic dose (determined from Protocol 2, e.g., 5 µM).

  • Self-Validation Control: Include a well with 0% FBS and DMSO vehicle. If this gap closes, your cells are proliferating despite starvation, and the assay must be rejected.

  • Imaging: Image the scratch at 0 hours and 48 hours using an inverted phase-contrast microscope. Quantify the percentage of gap closure using ImageJ (NIH).

Workflow Visualization

The following diagram illustrates the mechanistic workflow from compound application to phenotypic readout, highlighting the critical transition from physical uptake to target engagement.

G A 2-Amino-5-chloro-N-(cyclopropylmethyl)benzamide (Anthranilamide Scaffold) B Intracellular Uptake (Membrane Permeation) A->B DMSO Vehicle (≤0.5% v/v) C Target Engagement (e.g., PAK4 / IDO1 / FXa) B->C Cytosolic/Nuclear Diffusion D Downstream Signaling Modulation (e.g., Cytoskeleton Remodeling) C->D Kinase/Enzyme Inhibition E Phenotypic Readout (Migration / Viability Assays) D->E Quantitative Detection

Workflow of anthranilamide scaffold evaluation from cellular uptake to phenotypic readout.

References

  • Title: Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and evaluation of anthranilamide-based derivatives as FXa inhibitors Source: Oncotarget URL: [Link]

Application

analytical methods for quantifying 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide

An in-depth guide to the robust analytical quantification of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide, tailored for researchers, scientists, and drug development professionals. This document provides a detailed ex...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the robust analytical quantification of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide, tailored for researchers, scientists, and drug development professionals. This document provides a detailed exploration of two primary analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, this guide emphasizes the rationale behind procedural choices and adherence to rigorous validation standards to ensure data integrity and reproducibility.

Introduction: The Imperative for Precise Quantification

2-amino-5-chloro-N-(cyclopropylmethyl)benzamide is a chemical entity of significant interest within pharmaceutical development. Accurate and precise quantification is paramount for various stages of the drug development lifecycle, including pharmacokinetic studies, metabolic profiling, quality control of active pharmaceutical ingredients (APIs), and formulation stability testing.[1] The selection of an appropriate analytical method is contingent upon the specific requirements of the study, such as the sample matrix, required sensitivity, and desired throughput.[2]

This guide details two validated analytical approaches. HPLC-UV serves as a reliable and accessible method for quantifying the analyte in simpler matrices like bulk drug substances or pharmaceutical formulations.[3] For complex biological matrices where high sensitivity and specificity are critical, LC-MS/MS is the gold standard.[3][4]

Guiding Principles: Method Validation and Scientific Rigor

The foundation of any reliable quantitative method is a thorough validation process to demonstrate that the analytical procedure is fit for its intended purpose.[5] All protocols described herein are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7] This ensures the production of robust and reliable data. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[9]

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, or equipment).[9]

  • Linearity & Range: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[9][10]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC-UV is a robust and widely used technique for the quantification of compounds containing a chromophore.[3] The benzamide structure of the target molecule absorbs ultraviolet (UV) light, allowing for sensitive detection. This method leverages reversed-phase chromatography, where the analyte is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. Quantification is achieved by comparing the peak area of the analyte in a sample to that of calibration standards of known concentrations.

Detailed Experimental Protocol: HPLC-UV

1. Objective: To quantify 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide in a bulk substance or simple pharmaceutical formulation.

2. Instrumentation & Reagents:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Ultrapure water

  • Reference standard of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide

  • 0.45 µm syringe filters

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (v/v). The exact ratio should be optimized for ideal retention and peak shape, a starting point being 60:40 (Acetonitrile:Water).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by scanning the UV spectrum of the analyte (typically between 230-280 nm for benzamide structures).

  • Run Time: Approximately 10 minutes, ensuring elution of the analyte and any impurities.

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations spanning the expected sample concentration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to achieve a final concentration within the established calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection to protect the column from particulates.[3]

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area response versus the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.99 for the curve to be considered linear.[11]

  • Quantify the concentration of the analyte in the prepared samples by interpolating their peak areas from the calibration curve.

6. System Suitability Test (SST): Before running the sample set, inject a mid-range standard solution five or six times. The relative standard deviation (%RSD) of the peak area and retention time should be less than 2.0%. This ensures the system is performing adequately.[5]

HPLC-UV Workflow Diagram

HPLC_Workflow start Start weigh Weigh Standard & Sample start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve prep_cal Prepare Calibration Standards dissolve->prep_cal filter Filter Sample (0.45 µm) dissolve->filter Sample Path inject Inject into HPLC System prep_cal->inject Standards Path filter->inject analysis Separation & UV Detection inject->analysis data Data Analysis & Quantification analysis->data end End data->end

Caption: Workflow for HPLC-UV analysis.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS is the preferred method for quantifying low concentrations of analytes in complex biological matrices like blood or plasma.[3] This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[4] The analyte is first separated from matrix components and then ionized (typically via electrospray ionization, ESI). The precursor ion corresponding to the analyte's mass-to-charge ratio (m/z) is selected and fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and minimizes matrix interference.[12]

While a specific LC-MS/MS method for 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide is not widely published, a robust method can be established based on a validated protocol for the structurally similar compound, 2-amino-5-chloro-N,3-dimethylbenzamide.[13][14]

Detailed Experimental Protocol: LC-MS/MS

1. Objective: To quantify 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide in a biological matrix (e.g., human plasma) with high sensitivity and selectivity.

2. Instrumentation & Reagents:

  • UPLC or HPLC system

  • Tandem quadrupole mass spectrometer with an ESI source

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Reference standard of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide

  • Stable isotope-labeled internal standard (SIL-IS), if available (e.g., Deuterated analog). If not, a structurally similar compound can be used.

3. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would start at low %B (e.g., 5%), ramp up to a high %B (e.g., 95%) to elute the analyte, hold, and then re-equilibrate. (e.g., 5% B to 95% B over 4 minutes, hold for 1 minute, return to initial conditions).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Positive

  • MRM Transitions: These must be optimized by infusing a standard solution of the analyte. The precursor ion will be [M+H]⁺. At least two product ion transitions should be monitored for confident identification and quantification.

4. Sample Preparation (Protein Precipitation): Protein precipitation is a common and effective technique for cleaning up plasma samples.[15][16]

  • To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.[3][13]

  • Vortex vigorously for 1 minute to denature and precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at ~40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% A: 5% B).

  • Vortex briefly and inject into the LC-MS/MS system.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Use a weighted (e.g., 1/x or 1/x²) linear regression to determine the equation of the line and the correlation coefficient (r² ≥ 0.99).[3]

  • Quantify the concentration of the analyte in the samples using the generated calibration curve.

LC-MS/MS Workflow Diagram

LCMS_Workflow start Start plasma Aliquot Plasma Sample start->plasma spike_is Spike with Internal Standard plasma->spike_is ppt Protein Precipitation (Cold Acetonitrile) spike_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject analysis Separation & MRM Detection inject->analysis data Data Analysis & Quantification analysis->data end End data->end

Caption: Workflow for LC-MS/MS sample preparation and analysis.

Comparative Summary of Analytical Methods

The choice between HPLC-UV and LC-MS/MS depends heavily on the analytical objective.[2] The table below summarizes the key performance characteristics of each method, synthesized from validated methods for benzamide and analogous compounds.

Performance ParameterHPLC-UVLC-MS/MSRationale & Causality
Selectivity ModerateVery HighUV detection is based on light absorbance, which is not unique to the analyte. MRM in MS/MS is highly specific, based on precursor/product ion pairs.
Sensitivity (LOD/LOQ) µg/mL rangepg/mL to low ng/mL rangeMass spectrometers are inherently more sensitive detectors than UV detectors.[4]
Linearity (r²) Typically > 0.99Typically > 0.99Both methods can achieve excellent linearity with proper optimization.[4][11]
Precision (%RSD) < 5%< 15% (ICH guideline for bioanalysis)Both methods are highly precise, but acceptance criteria for bioanalytical methods are wider.[4]
Accuracy (% Recovery) 98-102%85-115% (ICH guideline for bioanalysis)Tighter acceptance criteria for bulk analysis vs. complex biological matrices.[4]
Matrix Effect Low (for simple matrices)High (potential for ion suppression/enhancement)Co-eluting compounds can affect ionization efficiency in the MS source, requiring careful sample cleanup and use of an internal standard.[15]
Application Quality Control, API assay, formulation analysisPharmacokinetics, metabolite identification, bioequivalence studiesSuited for high-concentration, clean samples vs. low-concentration, complex samples.

References

  • Vertex AI Search. (n.d.). Analytical Method Development and Validation Studies in Pharmaceutical Sciences.
  • Pharma Talks. (2025, July 3). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • BioPharm International. (n.d.). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • Toomula, N. (2015, February 24). Development and Validation of Analytical Methods for Pharmaceuticals. ResearchGate.
  • Unknown Author. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis.
  • Sofpromed. (2024, January 24). An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials.
  • BenchChem. (n.d.). A Comparative Guide to HPLC and GC-MS Methods for Benzamide Analysis.
  • BenchChem. (n.d.). A Head-to-Head Battle: LC-MS/MS vs. GC-MS for Benzamide Analysis.
  • Universal Journal of Pharmaceutical Research. (n.d.). AN OVERVIEW OF ANALYTICAL METHOD VALIDATION.
  • Sigma-Aldrich. (n.d.). Comparison of Sample Preparation Techniques for Reduction of Matrix Interference in Biological Analysis by LC-MS-MS.
  • Wiley Online Library. (n.d.). Recent advances in sample preparation techniques for effective bioanalytical methods.
  • PubMed. (2024, June 6). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent.
  • PubMed. (2025, November 20). [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry].
  • ResearchGate. (2026, February 20). Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry.
  • BenchChem. (n.d.). Application Notes & Protocols for the Quantification of 2-amino-N-benzyl-5-hydroxybenzamide.
  • SpringerLink. (n.d.). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide in Solution

Welcome to the technical support center for 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to proactively prevent and troubleshoot...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to proactively prevent and troubleshoot the degradation of this compound in solution. As specific stability studies for this exact molecule are not widely published, this document provides a robust framework based on the well-established chemical principles governing its core functional groups—a substituted benzamide and a primary aromatic amine—and draws upon established forced degradation methodologies.[1]

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common issues encountered during experimentation.

Q1: My solution of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide has turned yellow/brown. What is causing this discoloration?

A: Discoloration is a classic indicator of the oxidation or photodegradation of the 2-amino group on the benzene ring. Aromatic amines are susceptible to reacting with atmospheric oxygen or trace oxidizing agents in your solvent, forming highly colored conjugated species. Exposure to ambient or UV light can significantly accelerate this process.[2][3]

Q2: My HPLC analysis shows a new, more polar peak appearing over time. What is it likely to be?

A: The most probable cause is the hydrolysis of the amide bond. This reaction cleaves the molecule into 2-amino-5-chlorobenzoic acid and cyclopropylmethylamine.[4][5][6] The resulting carboxylic acid is significantly more polar than the parent benzamide, causing it to elute earlier in a typical reversed-phase HPLC setup.

Q3: What are the ideal storage conditions for a stock solution of this compound?

A: To maximize stability, stock solutions should be stored under the following conditions:

  • Temperature: Cold, at 2-8°C or frozen if solvent compatibility allows.

  • Light: Protected from light using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • pH: Maintained in a buffered solution close to neutral pH (6.5-7.5) if aqueous solvents are used.

Q4: Which solvents are recommended for preparing solutions to minimize degradation?

A: The choice of solvent is critical.

  • High Stability: Aprotic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) are generally preferred as they do not participate in hydrolysis.

  • Moderate Stability: Protic solvents like methanol or ethanol can be used, but may contribute to solvolysis over long-term storage.

  • Use with Caution: Aqueous solutions, especially unbuffered ones, pose the highest risk for pH-catalyzed hydrolysis. If water is necessary, use a buffered system and prepare the solution fresh.[7]

Part 2: In-Depth Troubleshooting Guides

This section explores the mechanisms of degradation and provides detailed strategies for mitigation.

Guide 1: Managing Hydrolytic Instability

The amide linkage in 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide is a primary target for hydrolytic degradation.

  • The Problem: You observe a progressive loss of the parent compound's concentration, accompanied by the emergence of the 2-amino-5-chlorobenzoic acid peak in your chromatogram.

  • Causality (The "Why"): Amide hydrolysis is the cleavage of the amide bond by water. This reaction is significantly catalyzed by both acidic and basic conditions.[4][5][6][8]

    • Under Acidic Conditions: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.

    • Under Basic Conditions: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses, cleaving the C-N bond.

  • Solutions & Proactive Measures:

    • Strict pH Control: For aqueous or semi-aqueous solutions, always use a buffer. A phosphate or citrate buffer system maintaining a pH between 6.5 and 7.5 is a robust starting point.[9] Avoid extreme pH unless required for your experiment, and in such cases, minimize the exposure time.

    • Prioritize Aprotic Solvents: Whenever your experimental design permits, use high-purity aprotic solvents like ACN or DMSO for stock solutions and long-term storage.

    • Lower the Temperature: Hydrolysis rates are temperature-dependent. Storing solutions at reduced temperatures (e.g., 4°C) will significantly slow down this degradation pathway.[10]

Guide 2: Preventing Oxidative Degradation

The 2-amino group makes the molecule vulnerable to oxidation, a common source of sample impurity and discoloration.

  • The Problem: Your clear, colorless solution develops a yellow or brown tint. You may also see a cluster of small, poorly defined impurity peaks in your chromatogram.

  • Causality (The "Why"): Primary aromatic amines can be oxidized by various agents, including dissolved atmospheric oxygen, residual peroxides in solvents (especially ethers like THF), or trace metal ions that can catalyze oxidation.[11] The initial oxidation products can further react to form complex polymeric materials.

  • Solutions & Proactive Measures:

    • Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

    • Work Under an Inert Atmosphere: Prepare and handle solutions in a glove box or use flasks and vials with septa to maintain an inert headspace.

    • Use High-Purity Solvents: Always use fresh, HPLC-grade or higher-purity solvents. Test solvents like THF or dioxane for peroxides before use, especially if containers have been open for a long time.

    • Consider Antioxidants: If compatible with your downstream application, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can scavenge free radicals and inhibit oxidative chain reactions.

Guide 3: Mitigating Photodegradation

Aromatic compounds, particularly those with amino substituents, are often sensitive to light.

  • The Problem: You observe rapid degradation when samples are left on a lab bench under ambient light, even if they are stable when stored in the dark.

  • Causality (The "Why"): The aromatic ring and its substituents form a chromophore that can absorb UV and sometimes visible light. This absorption excites the molecule to a higher energy state, from which it can undergo various reactions, including bond cleavage or reaction with solvent molecules.[2][3][12]

  • Solutions & Proactive Measures:

    • Use Protective Labware: Always use amber glass vials, flasks, or HPLC vials. For clear containers, wrap them securely in aluminum foil.

    • Minimize Light Exposure: During experimental procedures, work in a shaded area or turn off overhead lights where possible. Keep sample trays for autosamplers covered.

    • Conduct Photostability Checks: If the compound will be handled in the light for extended periods, perform a simple check by exposing a solution to ambient light for a few hours and comparing its purity by HPLC to a control sample kept in the dark.

Part 3: Experimental Protocols

These protocols provide a validated starting point for preparing stable solutions and assessing the stability of your compound.

Protocol 1: Preparation of a Stable Stock Solution

This protocol is designed to prepare a 1 mg/mL stock solution with enhanced stability.

  • Solvent Preparation: Select a high-purity, HPLC-grade aprotic solvent (e.g., Acetonitrile). Deoxygenate the solvent by sparging with dry nitrogen gas for 20 minutes.

  • Weighing: Accurately weigh the desired amount of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide solid in an amber glass volumetric flask.

  • Dissolution: Under a gentle stream of nitrogen, add approximately 90% of the final volume of the deoxygenated solvent. Cap the flask and sonicate or vortex until the solid is fully dissolved.

  • Final Volume: Allow the solution to return to room temperature. Add the deoxygenated solvent to the final volume mark.

  • Storage: Tightly seal the flask. For immediate use, store in a light-protected area. For long-term storage, aliquot the solution into smaller amber glass vials, flush the headspace with nitrogen, seal tightly, and store at 2-8°C.

Protocol 2: Framework for a Forced Degradation Study

This workflow allows you to identify the most significant degradation pathways for your specific experimental conditions, a key step in developing stability-indicating methods.[1][13][14] The goal is to achieve 5-20% degradation.

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions (in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Keep at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Keep at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.[14]

    • Thermal Degradation: Keep 2 mL of the stock solution at 60°C, protected from light.

    • Photolytic Degradation: Expose 2 mL of the stock solution to a photostability chamber (ICH Q1B conditions) or intense laboratory light. Keep a control sample wrapped in foil under the same temperature conditions.

  • Time Point Analysis: Withdraw aliquots from each stress condition at regular intervals (e.g., 2, 4, 8, 24 hours).

  • Sample Quenching:

    • For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.

    • For other samples, cool to room temperature if heated.

  • Analysis: Analyze all samples and a time-zero control by HPLC-UV/DAD to determine the percentage of degradation and the profile of degradation products.

Part 4: Data Presentation & Visualizations
Table 1: Summary of Stress Conditions and Potential Degradation Products
Stress ConditionReagents/ParametersPrimary Degradation PathwayMajor Degradation Product(s)
Acidic Hydrolysis 0.1 N HCl, 60°CAmide Hydrolysis2-amino-5-chlorobenzoic acid, Cyclopropylmethylamine
Basic Hydrolysis 0.1 N NaOH, 60°CAmide Hydrolysis2-amino-5-chlorobenzoate salt, Cyclopropylmethylamine
Oxidation 3% H₂O₂, RTOxidation of Amino GroupOxidized dimers, quinone-imines, nitroso derivatives
Thermal 60°C in solutionAcceleration of other pathwaysMixture, primarily hydrolysis products
Photolytic High-intensity lightPhotodegradationComplex mixture of photoproducts
Diagrams

DegradationPathways cluster_main 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide cluster_stress Stress Factors cluster_products Degradation Products main Parent Compound hydrolysis Hydrolysis Products (2-amino-5-chlorobenzoic acid) main->hydrolysis oxidation Oxidation Products (Colored Impurities) main->oxidation photo Photodegradation Products (Complex Mixture) main->photo acid Acid (H+) Base (OH-) acid->hydrolysis oxidant [O] (e.g., O2, H2O2) oxidant->oxidation light Light (hν) light->photo

Caption: Primary degradation pathways for the target molecule.

ForcedDegradationWorkflow cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL in ACN/H2O) acid Acidic (0.1N HCl, 60°C) base Basic (0.1N NaOH, 60°C) oxid Oxidative (3% H2O2, RT) therm Thermal (60°C) photo Photolytic (ICH Q1B) sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling quench Neutralize / Quench Reaction sampling->quench analyze Analyze by HPLC-UV/DAD quench->analyze end Assess Degradation Profile & Mass Balance analyze->end

Caption: Experimental workflow for forced degradation studies.

References
  • Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. [Link]

  • Iranian Chemical Society. (n.d.). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. [Link]

  • Prezi. (2025, January 10). Hydrolysis of Benzamide to Benzoic Acid. [Link]

  • Filo. (2024, November 29). Mechanism of hydrolysis of benzamide. [Link]

  • ResearchGate. (n.d.). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. [Link]

  • ResearchGate. (n.d.). Acid hydrolysis of benzamides in >60 wt% H2SO4. [Link]

  • ScienceDirect. (2026, February 5). Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back. [Link]

  • Canadian Science Publishing. (n.d.). The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid. The excess acidity method in the determination of reaction mechanisms. [Link]

  • RSC Publishing. (n.d.). Fluorescence detection of aromatic amines and photocatalytic degradation of rhodamine B under UV light irradiation by luminescent metal–organic frameworks. [Link]

  • Beilstein Archives. (2018, February 27). Synthesis and stability of strongly acidic benzamide derivatives. [Link]

  • ResearchGate. (2025, November 27). Photodegradation of Polyphenols and Aromatic Amines in Olive Mill Effluents with Ni Doped C/TiO 2. [Link]

  • ResearchGate. (2018, February 13). Synthesis and stability of strongly acidic benzamide derivatives. [Link]

  • YouTube. (2021, May 21). oxidation of Nitrogen containing compounds amines | Lec no 12 | Organic Chemistry | 20-05-2021. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • PMC. (n.d.). Temperature dependence of amino acid hydrophobicities. [Link]

  • ResearchGate. (2025, December 12). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Amino-5-chloro-N-(cyclopropylmethyl)benzamide

Welcome to the Technical Support Center. The synthesis of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide—a critical pharmacophore intermediate in the development of factor Xa inhibitors and various kinase inhibitors—pre...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide—a critical pharmacophore intermediate in the development of factor Xa inhibitors and various kinase inhibitors—presents unique chemoselective challenges. While the amidation of a carboxylic acid appears trivial on paper, the bifunctional nature of ortho-aminobenzoic acids (anthranilic acids) and the regioselectivity of isatoic anhydrides frequently lead to catastrophic yield drops, intractable mixtures, and stable byproducts.

This guide is designed for bench scientists and drug development professionals. It bypasses basic theory to directly address the causality of common synthetic pitfalls, providing self-validating protocols and diagnostic workflows to rescue failing reactions.

Mechanistic Workflows & Troubleshooting Logic

To effectively troubleshoot, one must first visualize the competing reaction pathways. The most efficient industrial and laboratory route utilizes 5-chloroisatoic anhydride rather than direct peptide coupling. However, this route is highly sensitive to the presence of base, which dictates the regioselectivity of the amine's nucleophilic attack [1].

Regioselectivity Start 5-Chloroisatoic Anhydride + Cyclopropylmethanamine Path1 Base-Free Conditions (Nucleophilic Attack at C-4) Start->Path1 Path2 Base-Promoted (NaH/TEA) (Nucleophilic Attack at C-2) Start->Path2 Int1 Carbamic Acid Intermediate (Unstable, -CO2) Path1->Int1 Byproduct Ureidobenzoic Acid Derivative (Urea Byproduct: 75% Yield) Path2->Byproduct Product 2-Amino-5-chloro-N- (cyclopropylmethyl)benzamide (Target Product: 84% Yield) Int1->Product

Regioselectivity of 5-chloroisatoic anhydride ring-opening dictated by the presence of base.

TroubleshootingTree Obs Symptom: Low Yield of Target Benzamide Check Identify Synthetic Route Used Obs->Check RouteA Isatoic Anhydride Route Check->RouteA RouteB Direct Carboxylic Acid Coupling (e.g., EDC/HATU) Check->RouteB IssueA1 Major Impurity: Urea Derivative RouteA->IssueA1 IssueA2 Incomplete Conversion / Bubbling Stops RouteA->IssueA2 IssueB1 Major Impurity: Cyclic Adducts / Oligomers RouteB->IssueB1 FixA1 Action: Remove Base (NaH/TEA) Run in THF/DMF Base-Free IssueA1->FixA1 FixA2 Action: Heat to 60-80°C to Drive Decarboxylation IssueA2->FixA2 FixB1 Action: Switch to Isatoic Anhydride or Boc-Protect Aniline IssueB1->FixB1

Diagnostic logic tree for troubleshooting low yields in 2-amino-5-chlorobenzamide synthesis.

Troubleshooting FAQs: Causality & Solutions

Q1: I am using 5-chloroisatoic anhydride, but LC-MS indicates the major product is a urea derivative (ureidobenzoic acid) rather than the desired benzamide. Why is this happening? Causality: This is a classic regioselectivity failure caused by the addition of a base (such as NaH, TEA, or DIPEA). 5-Chloroisatoic anhydride possesses two electrophilic centers: the C-4 carbonyl (adjacent to the aromatic ring) and the C-2 carbamate carbonyl. Under base-free conditions, cyclopropylmethanamine preferentially attacks the more electrophilic C-4 position, leading to ring-opening, decarboxylation, and formation of the target benzamide. However, the introduction of a base alters the reaction trajectory, driving the amine to attack the C-2 carbamic acid carbonyl. This alternative ring-opening yields a highly stable ureidobenzoic acid derivative, effectively killing the yield of your target molecule [1]. Solution: Omit all bases from your reaction mixture. The primary amine is sufficiently nucleophilic to drive the reaction autonomously.

Q2: I attempted a direct peptide coupling using 2-amino-5-chlorobenzoic acid, cyclopropylmethanamine, and EDC/HOBt. The reaction yielded an intractable mixture with almost no desired product. What went wrong? Causality: Direct activation of ortho-aminobenzoic acids (anthranilic acids) using standard peptide coupling reagents is a well-documented pitfall. The starting material is bifunctional. When the carboxyl group is activated by EDC/HOBt, the unprotected ortho-amine of the same or a neighboring molecule acts as a competing nucleophile. This leads to the rapid formation of highly stable, unreactive cyclic structures (such as benzoxazinones) or complex oligomers, which suppress intermolecular coupling with the exogenously added cyclopropylmethanamine [2]. Solution: Abandon direct peptide coupling for unprotected anthranilic acids. Either pre-protect the aniline nitrogen (e.g., as a Boc-carbamate) prior to coupling, or switch to the atom-economical 5-chloroisatoic anhydride route, which inherently masks the amine reactivity until the amide bond is formed.

Q3: My base-free isatoic anhydride reaction seems to stall halfway. TLC shows the disappearance of the anhydride, but the final benzamide yield is low. How do I drive it to completion? Causality: The nucleophilic attack of the amine on the anhydride generates a carbamic acid intermediate. For the final 2-amino group to be revealed, this intermediate must undergo decarboxylation (loss of CO₂). At room temperature, depending on the solvent polarity, this carbamic acid intermediate can be surprisingly stable, trapping your product in an intermediate state. Solution: Decarboxylation is the rate-limiting step and requires thermal energy. Elevate the reaction temperature to 60–80 °C. You can physically validate the reaction's progress by monitoring gas evolution.

Quantitative Data: Impact of Base on Regioselectivity

The following table summarizes the drastic impact that basic additives have on the chemoselectivity of the 5-chloroisatoic anhydride amidation, utilizing data derived from verified optimization studies [1].

Solvent SystemAdditive / BaseTemperature (°C)Yield: Target Benzamide (%)Yield: Urea Byproduct (%)
DMF / THF (1:5)None (Base-Free) 25 → 8084% 8%
DMF / THF (1:5)Triethylamine (TEA)25 → 8015%~70%
DMFSodium Hydride (NaH)25 → 8012%75%

Self-Validating Experimental Protocol

Optimized Base-Free Synthesis of 2-Amino-5-chloro-N-(cyclopropylmethyl)benzamide

This protocol utilizes physical feedback loops (gas evolution, precipitation) to allow the chemist to self-validate the reaction's progress without relying solely on continuous LC-MS sampling.

Materials:

  • 5-Chloroisatoic anhydride (1.0 equiv, limiting reagent)

  • Cyclopropylmethanamine (1.2 equiv)

  • Anhydrous DMF and THF (1:5 ratio)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a mineral oil gas bubbler, dissolve 5-chloroisatoic anhydride (1.0 equiv) in the DMF/THF mixture to achieve a 0.1 M concentration.

  • Amine Addition (Ambient): Add cyclopropylmethanamine (1.2 equiv) dropwise at room temperature.

    • Self-Validation Check: Do NOT add any base (e.g., TEA, DIPEA, or NaH). The solution should remain clear, though a slight color change may occur as the carbamic acid intermediate forms.

  • Thermal Decarboxylation: Heat the reaction mixture to an internal temperature of 70 °C.

    • Self-Validation Check: Observe the gas bubbler. Active, steady bubbling indicates the successful release of CO₂ as the carbamic acid intermediate breaks down into the target aniline.

  • Completion Monitoring: Continue heating until gas evolution completely ceases (typically 2 to 4 hours).

    • Self-Validation Check: The cessation of bubbling is a physical indicator that the rate-limiting decarboxylation step is complete. Confirm via TLC (EtOAc/Hexane) showing the complete consumption of the intermediate.

  • Workup & Isolation: Cool the mixture to room temperature. Concentrate the THF under reduced pressure. Pour the remaining DMF residue slowly into vigorously stirred ice-cold water (approx. 10 volumes relative to DMF).

    • Self-Validation Check: The target 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide will precipitate as a solid. Filter the precipitate, wash thoroughly with cold water to remove residual DMF and unreacted amine, and dry under high vacuum.

References

  • Jansa, P., Baszczyňski, O., Dracinsky, M., Votruba, I., Zídek, Z., Bahador, G., ... & Janeba, Z. (2014). Design and synthesis of fluorescent acyclic nucleoside phosphonates as potent inhibitors of bacterial adenylate cyclases. European Journal of Medicinal Chemistry.[Link]

  • Srass, A. (2018). Bioinspired Molecular Electrets Based on Anthranilamide Motifs. UC Riverside Electronic Theses and Dissertations. [Link]

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide

Welcome to the comprehensive technical support guide for the synthesis of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to prov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the intricacies of this specific amide bond formation. Our goal is to empower you with the scientific understanding to optimize your reaction conditions, maximize yield, and ensure the highest purity of your target compound.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide, offering potential causes and actionable solutions rooted in chemical principles.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in this amidation can stem from several factors, from reagent quality to reaction setup. A systematic approach to troubleshooting is crucial.

  • Inefficient Activation of the Carboxylic Acid: The direct reaction between 2-amino-5-chlorobenzoic acid and cyclopropylmethylamine is thermodynamically unfavorable. The carboxylic acid must first be activated.

    • Acyl Chloride Formation: If you are converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, ensure the reaction goes to completion. Incomplete conversion will leave unreacted starting material. The reaction should be performed under anhydrous conditions as acyl chlorides are highly susceptible to hydrolysis back to the carboxylic acid.[1][2]

    • Coupling Agent-Mediated Activation: When using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), their quality and handling are paramount. These reagents are often moisture-sensitive and can lose activity over time.[3] Using fresh, high-quality coupling agents is recommended.

  • Side Reactions: Several side reactions can compete with the desired amide bond formation.

    • N-Acylurea Formation: A common side reaction with carbodiimide coupling agents like EDC is the rearrangement of the activated O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the amine.[3] This can be minimized by the addition of a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS), which trap the O-acylisourea to form a more stable active ester.

    • Dimerization/Polymerization: Although less common under controlled conditions, self-condensation of the starting materials or product can occur, especially at elevated temperatures.

  • Suboptimal Reaction Conditions:

    • Temperature: Amidation reactions are often performed at room temperature.[4] Starting the reaction at a lower temperature (e.g., 0 °C) and allowing it to slowly warm to room temperature can help control exothermic reactions and minimize side product formation, especially when forming an acyl chloride.[4]

    • Solvent: The choice of solvent is critical. It must be inert to the reaction conditions and capable of dissolving the starting materials. Common solvents for amidation reactions include dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). Poor solubility of reactants can lead to low conversion rates.

    • Stoichiometry: The molar ratio of reactants is crucial. A slight excess of the amine or the activated carboxylic acid may be used to drive the reaction to completion. However, a large excess can complicate purification.

Question 2: I am observing significant impurity peaks in my crude product. How can I identify and minimize them?

Impurity profiling is key to optimizing your synthesis. The most likely impurities are unreacted starting materials and byproducts from side reactions.

  • Unreacted Starting Materials: The presence of 2-amino-5-chlorobenzoic acid or cyclopropylmethylamine in your crude product indicates an incomplete reaction. This can be addressed by increasing the reaction time, optimizing the temperature, or using a slight excess of one of the reactants.

  • Hydrolysis of Acyl Chloride: If you are using the acyl chloride route, the most common impurity is the starting carboxylic acid (2-amino-5-chlorobenzoic acid) formed from the reaction of the acyl chloride with trace amounts of water.[1] To mitigate this, ensure all glassware is oven-dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.

  • Byproducts from Coupling Agents:

    • Urea Byproducts: When using carbodiimide coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC, a urea byproduct is formed. Dicyclohexylurea (DCU) from DCC is poorly soluble in most organic solvents and can often be removed by filtration. The urea byproduct from EDC is water-soluble and can typically be removed during an aqueous workup.

    • Guanidinium Byproducts: With uronium/aminium-based coupling reagents like HATU, a side reaction with the amine can form a guanidinium byproduct.[5] The order of addition is critical; pre-activating the carboxylic acid with the coupling agent before adding the amine can minimize this.

  • Diacylation: The presence of a primary amine on the 2-amino-5-chlorobenzoic acid presents the possibility of diacylation, where the amine on the aromatic ring also reacts. While the aromatic amine is significantly less nucleophilic than the cyclopropylmethylamine, this can occur under harsh conditions or with highly reactive acylating agents. Using controlled stoichiometry and milder reaction conditions can prevent this.

Question 3: The purification of my final product is challenging, with streaking on TLC and poor separation during column chromatography. What can I do?

The presence of the free amino group on the benzamide product can lead to interactions with silica gel, causing purification difficulties.

  • Deactivating Silica Gel: The acidic nature of standard silica gel can lead to strong adsorption of the basic amino group, resulting in tailing on TLC and product loss on the column. To counteract this, you can deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (typically 0.5-2%) to your eluent system.

  • Alternative Chromatography: If normal-phase chromatography remains problematic, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds. Reverse-phase chromatography (C18 silica) with a suitable solvent system (e.g., acetonitrile/water or methanol/water with a modifier like formic acid or trifluoroacetic acid) is another effective option.

  • Recrystallization: Recrystallization is a powerful purification technique for solid compounds. Perform small-scale solubility tests with various solvents to find an appropriate system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide.

Q1: What are the recommended starting materials and how do I ensure their quality?

The most direct and common starting materials are 2-amino-5-chlorobenzoic acid and cyclopropylmethylamine .

  • 2-Amino-5-chlorobenzoic acid: The purity of this starting material is crucial. Impurities from its synthesis, such as isomers or related benzoic acids, can lead to the formation of undesired side products. It is advisable to use a high-purity grade (e.g., >98%) and to characterize it by melting point and spectroscopy (¹H NMR) before use.

  • Cyclopropylmethylamine: This amine is volatile and should be handled in a well-ventilated fume hood. Ensure it is of high purity and stored properly to prevent degradation.

Q2: Which method is better for this synthesis: the acyl chloride route or a coupling agent-mediated reaction?

Both methods are viable, and the choice often depends on the scale of the reaction, available reagents, and desired purity profile.

MethodAdvantagesDisadvantages
Acyl Chloride - High reactivity, often leading to faster reaction times. - Can be cost-effective for larger scale synthesis.- Requires an additional step to prepare the acyl chloride. - Acyl chlorides are moisture-sensitive and can be corrosive. - The reaction generates HCl, which must be neutralized.
Coupling Agent - One-pot procedure, simplifying the experimental setup. - Milder reaction conditions can be used, which is beneficial for sensitive substrates. - A wide variety of coupling agents are available to fine-tune reactivity.- Coupling agents can be expensive. - Byproducts from the coupling agent need to be removed during purification. - Potential for side reactions like N-acylurea formation.

Q3: What are the key safety precautions I should take during this synthesis?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations of volatile, corrosive, or toxic reagents such as thionyl chloride, oxalyl chloride, and cyclopropylmethylamine should be performed in a certified chemical fume hood.

  • Handling of Acyl Chlorides: Acyl chlorides are lachrymatory and react violently with water.[2] They should be handled with extreme care under anhydrous conditions.

  • Quenching: Be cautious when quenching reactions, especially those involving reactive reagents like acyl chlorides. Add the quenching solution slowly and with cooling.

Q4: How can I monitor the progress of the reaction?

  • Thin-Layer Chromatography (TLC): TLC is the most common and convenient method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting materials and the product. The spots can be visualized under UV light.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more detailed monitoring, LC-MS can be used to track the disappearance of starting materials and the appearance of the product, as well as to identify any major side products by their mass-to-charge ratio.[6]

Q5: How do I confirm the identity and purity of my final product, 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide?

A combination of spectroscopic methods should be used for full characterization:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the presence of all the different types of protons in the molecule. Expect to see signals for the aromatic protons, the -NH₂ protons, the amide -NH proton, and the protons of the cyclopropylmethyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show a peak for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, and the carbons of the cyclopropylmethyl group.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product. The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide (224.69 g/mol ). The isotopic pattern of the chlorine atom (approximately a 3:1 ratio for the M and M+2 peaks) should also be visible.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, such as the N-H stretches of the amine and amide, the C=O stretch of the amide, and C-H stretches of the aromatic and cyclopropyl groups.

III. Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide.

Protocol 1: Synthesis via Acyl Chloride Intermediate

This two-step protocol involves the initial formation of the acyl chloride followed by reaction with the amine.

Step 1: Synthesis of 2-amino-5-chlorobenzoyl chloride

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-5-chlorobenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Heat the mixture to reflux (approximately 76 °C) and stir for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. This should be done in a well-ventilated fume hood.

  • The resulting crude 2-amino-5-chlorobenzoyl chloride can be used directly in the next step or purified by distillation under reduced pressure.

Step 2: Amidation with Cyclopropylmethylamine

  • Dissolve the crude 2-amino-5-chlorobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • In a separate flask, dissolve cyclopropylmethylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.2 eq) in the same anhydrous solvent.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride solution to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide by column chromatography or recrystallization.

Protocol 2: Synthesis using a Coupling Agent (EDC/HOBt)

This one-pot protocol is often more convenient for smaller-scale syntheses.

  • To a round-bottom flask equipped with a magnetic stirrer, add 2-amino-5-chlorobenzoic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.1 eq), and an anhydrous aprotic solvent such as DMF or DCM.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add cyclopropylmethylamine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

IV. Data Summary and Visualization

Reagent Stoichiometry and Typical Yields

The following table provides a general guide for reagent stoichiometry. Optimal ratios may need to be determined empirically.

ReagentProtocol 1 (Acyl Chloride)Protocol 2 (Coupling Agent)
2-amino-5-chlorobenzoic acid1.0 eq1.0 eq
Thionyl Chloride5-10 eq-
Cyclopropylmethylamine1.1 eq1.1 eq
Base (e.g., Et₃N)1.2 eq-
Coupling Agent (e.g., EDC)-1.1 eq
Additive (e.g., HOBt)-1.1 eq
Typical Yield Range 60-85%70-90%
Visualizing the Synthetic Pathways

The following diagrams illustrate the two primary synthetic routes for 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide.

Acyl_Chloride_Route start 2-amino-5-chlorobenzoic acid acyl_chloride 2-amino-5-chlorobenzoyl chloride start->acyl_chloride SOCl₂, cat. DMF product 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide acyl_chloride->product + Amine, Base amine Cyclopropylmethylamine amine->product

Caption: Synthesis via the acyl chloride intermediate.

Coupling_Agent_Route start 2-amino-5-chlorobenzoic acid activated_ester Activated Ester Intermediate start->activated_ester EDC, HOBt product 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide activated_ester->product + Amine amine Cyclopropylmethylamine amine->product

Caption: One-pot synthesis using a coupling agent.

Troubleshooting Logic Flow

This flowchart provides a systematic approach to diagnosing and resolving common issues during the synthesis.

Troubleshooting_Flowchart start Low Yield or High Impurity? check_reagents Check Reagent Quality (Purity, Anhydrous) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_workup Analyze Workup & Purification start->check_workup incomplete_reaction Incomplete Reaction? check_reagents->incomplete_reaction side_reactions Side Reactions Prevalent? check_reagents->side_reactions check_conditions->incomplete_reaction check_conditions->side_reactions purification_issue Purification Difficulty? check_workup->purification_issue optimize_conditions Optimize Conditions: - Increase Time/Temp - Adjust Stoichiometry incomplete_reaction->optimize_conditions minimize_side_reactions Minimize Side Reactions: - Add HOBt/NHS - Control Temp - Use Anhydrous Conditions side_reactions->minimize_side_reactions optimize_purification Optimize Purification: - Deactivate Silica - Change Solvent System - Recrystallize purification_issue->optimize_purification

Caption: A workflow for troubleshooting suboptimal reaction outcomes.

V. References

  • CN116730859A - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]

  • NIST. Benzamide, 2-chloro-5-(3-methylbenzoylamino)- - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

  • NIST. Benzophenone, 2-amino-5-chloro-. NIST WebBook. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. [Link]

  • CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.

  • CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.

Sources

Optimization

Technical Support Center: Crystallization of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with isolating 2-amino-5-chloro-N-(cyclopropy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with isolating 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide (CAS: 219689-55-1)[1].

Because this molecule features a rigid, hydrogen-bond-donating benzamide core coupled with a flexible, lipophilic cyclopropylmethyl tail, it exhibits a high entropic barrier to nucleation. This structural dichotomy frequently drives the system toward liquid-liquid phase separation (LLPS) rather than controlled crystallization. This guide provides field-proven diagnostics, self-validating protocols, and mechanistic insights to ensure high-purity crystalline recovery.

Diagnostic Overview: The "Oiling Out" Phenomenon

The most pervasive issue during the crystallization of this intermediate is oiling out . Instead of forming a solid suspension, the supersaturated solution separates into a solute-rich liquid phase (an emulsion) and a solvent-rich continuous phase[2].

Causality: Oiling out is a kinetic phenomenon. When supersaturation is generated too rapidly (e.g., via aggressive cooling or rapid anti-solvent dosing), the integration of solute molecules into a rigid crystal lattice is kinetically hindered[2]. To minimize free energy, the system bypasses crystalline nucleation and forms an amorphous oil. Because impurities exhibit higher solubility in this disordered oil phase than in the bulk solvent, the droplets eventually solidify into an impure, gummy glass[3].

CrystallizationTroubleshooting HighSuper High Supersaturation (Rapid Cooling) LLPS Liquid-Liquid Phase Separation (Oiling Out) HighSuper->LLPS Kinetic Hindrance Seed Seeding in Metastable Zone HighSuper->Seed Corrective Action Impurity Impurity Partitioning into Oil Phase LLPS->Impurity High Solubility Amorphous Amorphous / Gummy Precipitate Impurity->Amorphous Uncontrolled Solidification Crystalline Pure Crystalline API Seed->Crystalline Bypass LLPS

Mechanism of oiling out versus controlled seeded crystallization.

Quantitative Data: Solvent System Selection

To mitigate oiling out and polymorphic transformations, solvent selection must balance solubility and nucleation dynamics[]. The table below summarizes the thermodynamic and kinetic parameters for 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide across common solvent systems.

Solvent SystemSolubility @ 25°C (mg/mL)Solubility @ 65°C (mg/mL)MSZW (°C)*Primary RiskRecommended Mitigation
Ethyl Acetate / Heptane (1:2) 1214515Oiling OutSeed at 55°C; cool at 0.1°C/min
Ethanol / Water (70:30) 2521022PolymorphismMaintain strict anti-solvent addition rate
Isopropanol (IPA) 89512Low YieldEvaporative concentration prior to cooling
Toluene 58018AgglomerationIncrease agitation to 200 rpm

*Metastable Zone Width (MSZW) represents the temperature delta between the solubility curve and the spontaneous nucleation boundary.

Self-Validating Experimental Protocols

Protocol A: Preventative Seeded Anti-Solvent Crystallization

This protocol utilizes seeding within the MSZW to provide a low-energy surface for solute integration, entirely bypassing the kinetic hindrance of primary nucleation[2].

  • Dissolution: Suspend 10 g of crude 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide in 40 mL Ethyl Acetate. Heat to 65°C until complete dissolution.

    • Causality: Full dissolution at elevated temperatures destroys any parasitic thermal history or metastable nuclei that could trigger unwanted polymorphic growth[].

  • Polish Filtration: Filter the hot solution through a 0.45 µm PTFE membrane into a pre-heated reactor.

    • Causality: Foreign particulate matter acts as uncontrolled heterogeneous nucleation sites, which can prematurely crash the product out of solution.

  • Anti-Solvent Dosing: Slowly dose 60 mL of Heptane at 65°C over 30 minutes.

    • Causality: Gradual addition brings the system deep into the metastable zone without crossing the labile boundary, preventing spontaneous LLPS.

  • Seeding: Cool the reactor to 55°C. Add 0.1 g (1 wt%) of pure, milled crystalline seed of the target polymorph.

    • Causality: Introducing a massive surface area of the desired polymorph forces the system to consume supersaturation via crystal growth rather than liquid phase separation[5].

    • Self-Validation Checkpoint: The solution must remain clear until the seed is added. Post-seeding, the solution should transition to a uniform, milky turbidity within 15 minutes. If sticky droplets form on the reactor baffles, the system has oiled out.

  • Controlled Cooling: Hold at 55°C for 1 hour, then cool to 5°C at a strict linear rate of 0.1°C/min.

    • Causality: A slow cooling rate ensures the rate of supersaturation generation never exceeds the kinetic rate of crystal growth[2].

  • Isolation: Filter the suspension, wash with 20 mL of cold EtOAc/Heptane (1:2), and dry under vacuum at 40°C.

Protocol B: Rescue Protocol for Oiled-Out Batches

If a batch has already oiled out, do not attempt to mechanically scrape the glass. Use this thermodynamic reset.

  • Detection & Re-dissolution: Upon observing a cloudy emulsion or gummy precipitate, immediately return the reactor heat to 70°C and add 10% more of the "soluble solvent" (Ethyl Acetate)[3].

    • Causality: Increasing the solvent volume and thermal energy shifts the system's trajectory out of the miscibility gap (the phase diagram region where LLPS is stable)[2].

  • Equilibration: Hold at 70°C with 200 rpm agitation for 30 minutes.

    • Self-Validation Checkpoint: The secondary liquid phase must completely disappear, yielding a single, clear homogeneous phase. If solids remain, they are likely insoluble inorganic impurities, and a hot filtration is required.

  • Modified Trajectory: Resume the crystallization using Protocol A, but reduce the cooling rate to 0.05°C/min and increase the seed load to 2 wt%.

Frequently Asked Questions (FAQs)

Q: Why does my product initially form a clear oil that turns into a hard glass overnight? A: This is classic oiling out. The melting point of your crude solid is being depressed below the solution temperature by impurities[3]. The compound separates as a highly mobile, disordered liquid. Overnight, as residual solvent evaporates or the temperature drops further, the oil undergoes an uncontrolled glass transition, trapping impurities inside the matrix. You must lower your initial concentration or change your solvent system to avoid the miscibility gap[5].

Q: Can I use ultrasound (sonocrystallization) to force nucleation if the solution remains clear? A: Yes, but with caution. Acoustic cavitation generates localized pressure and temperature differentials that can overcome the nucleation barrier. However, forcing rapid primary nucleation often results in the precipitation of a metastable polymorph[]. If you use ultrasound, apply it only briefly at the upper edge of the MSZW, and follow immediately with a slow cooling profile.

Q: My PXRD pattern shows a mixture of two polymorphs. How did this happen? A: Polymorphic transformations occur due to variations in temperature, solvent polarity, or agitation[]. According to Ostwald's Rule of Stages, the least stable (metastable) polymorph often nucleates first because it is kinetically favored. If the cooling profile is too fast, the metastable form does not have time to undergo a solution-mediated phase transformation into the thermodynamically stable form[5]. Implement a longer aging hold at the seeding temperature to allow complete conversion.

Sources

Troubleshooting

Technical Support Center: Characterizing and Mitigating Off-Target Effects of Substituted Benzamides

Welcome to the technical support center for researchers working with substituted benzamides, using 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide as a representative scaffold. This guide provides in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers working with substituted benzamides, using 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide as a representative scaffold. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you identify, understand, and mitigate off-target effects, ensuring the scientific integrity of your research.

Introduction to Substituted Benzamides

The substituted benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically important drugs.[1][2] While compounds like amisulpride and sulpiride are well-known for their selective antagonism of dopamine D2 and D3 receptors in the central nervous system, the broader class of benzamide derivatives exhibits a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target liabilities for substituted benzamide compounds?

A1: Based on the pharmacology of known benzamides, common off-target families include other G-protein coupled receptors (GPCRs), ion channels, and kinases.[3][6] For example, amisulpride has known off-target activity at serotonin 5-HT7 and 5-HT2B receptors, which contributes to its overall pharmacological profile.[6] At higher concentrations, interactions with targets like the hERG potassium channel can be a source of cardiotoxicity.[6] Therefore, initial screens should ideally cover a diverse panel of these target classes.

Q2: I'm observing a cellular phenotype. How do I know if it's from my intended target or an off-target effect?

A2: This is a critical question in chemical biology. The first step is to confirm target engagement in your cellular model at the concentrations that produce the phenotype.[7] Several strategies can then help dissect the observation:

  • Use a Structurally Related Inactive Control: A close chemical analog that does not bind to your primary target but shares the same physical properties should not produce the same phenotype. If it does, the effect is likely due to an off-target interaction or a non-specific compound artifact.

  • Phenotypic Comparison to Genetic Knockdown/Knockout: Compare your compound's phenotype to that produced by siRNA, shRNA, or CRISPR-mediated knockdown or knockout of the intended target. Concordant phenotypes strengthen the on-target hypothesis.

  • Rescue Experiments: If your compound inhibits a target, overexpressing that target might "rescue" the cells from the compound's effect, shifting the dose-response curve to the right.

Q3: At what concentration should I be concerned about off-target effects?

A3: Off-target effects are often concentration-dependent.[5] A good rule of thumb is to conduct initial cellular experiments at concentrations no more than 10- to 100-fold higher than the in vitro IC50 or Kd for your primary target. If a phenotype only appears at very high concentrations (e.g., >10 µM for a nanomolar inhibitor), the likelihood of off-target activity is high. It's crucial to establish a clear dose-response relationship for your observed phenotype.

Q4: What is the first experiment I should run when I have a new benzamide compound?

A4: Before any target-specific assays, a general cytotoxicity assessment is essential.[8][9] This allows you to establish a concentration range where the compound does not cause general cell death, ensuring that any observed phenotype is due to specific pharmacological activity rather than overt toxicity.[10][11] Assays like MTT, resazurin, or LDH release are standard for this purpose.[10]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem 1: Inconsistent or Non-Reproducible Results Between Experiments
Potential Cause Troubleshooting & Optimization Strategy
Compound Instability or Poor Solubility 1. Visually inspect your compound stock and working solutions for precipitation. 2. Measure the aqueous solubility of your compound. 3. Always prepare fresh dilutions from a concentrated DMSO stock for each experiment. 4. Consider the use of low-protein-binding plates and tubes to prevent compound adsorption.
Variability in Cell Health or Passage Number 1. Maintain a consistent cell culture routine. Use cells within a defined, low passage number range. 2. Ensure cells are in the logarithmic growth phase at the time of the experiment. 3. Regularly test for mycoplasma contamination.
Fluctuations in Incubation Conditions 1. Carefully monitor and document incubator conditions (temperature, CO2, humidity). 2. Ensure even heat and gas distribution within the incubator.
Problem 2: Observed Phenotype Does Not Match the Known Function of the Target
Potential Cause Troubleshooting & Optimization Strategy
Dominant Off-Target Effect 1. Validate On-Target Engagement: Use a direct binding or target engagement assay (e.g., NanoBRET™) to confirm that your compound is interacting with the intended target in your cells at the effective concentrations.[7][12][13][14] 2. Broad Off-Target Profiling: Screen your compound against a commercially available panel of likely off-targets (e.g., a GPCR or kinase panel) to identify potential unintended interactions.[15][16] 3. Use a More Selective Tool Compound: If available, test a known, highly selective modulator of your target. If it fails to replicate the phenotype, your compound's effect is likely off-target.
Cell-Type Specific Signaling 1. The function of your target may be context-dependent. Validate the expression and functional role of your target in the specific cell line you are using (e.g., via Western blot, qPCR, or genetic knockdown). 2. Test your compound in a different cell line where the target's role is well-established to see if the expected phenotype is produced.
Problem 3: High Background or "Noisy" Data in a Binding or Enzymatic Assay
Potential Cause Troubleshooting & Optimization Strategy
Compound Interference with Assay Technology 1. Autofluorescence: If using a fluorescence-based assay, run a control plate with your compound in the absence of other reagents to check for intrinsic fluorescence at the assay wavelengths. 2. Light Scattering: Highly insoluble compounds can form aggregates that interfere with optical measurements. Centrifuge your compound dilutions before adding them to the assay. 3. Assay Buffer Incompatibility: Ensure that the final concentration of your vehicle (e.g., DMSO) is consistent across all wells and is at a level compatible with your assay system (typically <1%).
Non-specific Binding 1. Include a "no target" control (e.g., beads only, membrane from non-transfected cells) to quantify how much of your compound binds non-specifically to the assay matrix. 2. Add a detergent like Tween-20 or Triton X-100 (typically 0.01-0.1%) to your assay buffer to reduce non-specific interactions.

Experimental Protocols & Workflows

Workflow for Characterizing a Novel Substituted Benzamide

This workflow provides a logical progression from initial characterization to detailed selectivity profiling.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Selectivity & Off-Target Profiling A Compound QC (Purity, Identity) B Aqueous Solubility Determination A->B C Cytotoxicity Profiling (e.g., MTT, LDH) B->C D Hypothesis Generation (Computational Docking, SAR of Analogs) C->D E Direct Biochemical Screen (e.g., Affinity Chromatography-MS) C->E F In Vitro Target Validation (Binding or Enzymatic Assay) D->F E->F G In-Cell Target Engagement (e.g., NanoBRET™, CETSA®) F->G H Broad Selectivity Screening (e.g., KINOMEscan®, GPCR Panel) G->H I Functional Off-Target Validation (Cell-based assays for identified off-targets) H->I G Kinome Tree Selectivity Profile cluster_TK TK cluster_TKL TKL cluster_AGC AGC cluster_CAMK CAMK EGFR EGFR ABL1 ABL1 SRC SRC FGFR1 FGFR1 RAF1 RAF1 BRAF BRAF PKA PKA PKB PKB PKC PKC CAMK1 CAMK1 CAMK2 CAMK2

Caption: Example kinome tree showing a selective inhibitor.

References

  • Assessing Cytotoxicity in Drug Safety Testing: Current Methods and Future Directions. (URL: [Link])

  • NanoBRET™ Target Engagement for drug development. News-Medical.Net. (URL: [Link])

  • Consensus on the use of substituted benzamides in psychiatric patients. (URL: [Link])

  • Understanding Cytotoxicity. Virology Research Services. (URL: [Link])

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. (URL: [Link])

  • Natural Bioactive Compound Target Identification. Creative Biolabs. (URL: [Link])

  • Substituted benzamides with conformationally restricted side chains. 2. Indolizidine derivatives as central dopamine receptor antagonists. PubMed. (URL: [Link])

  • Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants. PMC. (URL: [Link])

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. (URL: [Link])

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. (URL: [Link])

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers. (URL: [Link])

  • Consensus on the Use of Substituted Benzamides in Psychiatric Patients. Karger. (URL: [Link])

  • NanoBRET. SGC-UNC. (URL: [Link])

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (URL: [Link])

  • Consensus on the use of substituted benzamides in psychiatric patients. PubMed. (URL: [Link])

  • Off Target Effect. Massive Bio. (URL: [Link])

  • Target identification and mechanism of action in chemical biology and drug discovery. PMC. (URL: [Link])

  • Kinome Profiling Service. MtoZ Biolabs. (URL: [Link])

  • NanoBRET—A Novel BRET Platform for the Analysis of Protein–Protein Interactions. ACS Publications. (URL: [Link])

  • Off-Target Effects Analysis. Creative Diagnostics. (URL: [Link])

  • Systematic computational strategies for identifying protein targets and lead discovery. PMC. (URL: [Link])

  • Methods for Identifying Ligand Binding Sites in Drug Discovery. (URL: [Link])

  • Recent progress in assays for GPCR drug discovery. (URL: [Link])

  • Cell-based assays on the rise. BMG LABTECH. (URL: [Link])

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. (URL: [Link])

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. (URL: [Link])

  • Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections. (URL: [Link])

  • GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery. (URL: [Link])

  • GPCR-radioligand binding assays. PubMed. (URL: [Link])

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. (URL: [Link])

  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry. (URL: [Link])

  • Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. (URL: [Link])

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. PMC. (URL: [Link])

  • CETSA® for Selectivity Profiling in Drug Discovery. Pelago Bioscience. (URL: [Link])

  • High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. RSC Publishing. (URL: [Link])

  • Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR. (URL: [Link])

  • Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. (URL: [Link])

  • Identifying off-target effects and hidden phenotypes of drugs in human cells. PubMed. (URL: [Link])

  • Kinome Profiling. PMC. (URL: [Link])

  • Pharmacogenomics of off‐target adverse drug reactions. PMC. (URL: [Link])

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (URL: [Link])

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide

From the Desk of the Senior Application Scientist Welcome to the dedicated technical support center for 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide (CAS 219689-55-1). This guide is designed for researchers, medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support center for 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide (CAS 219689-55-1). This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this compound and facing challenges related to its systemic exposure in preclinical models. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your drug development process. We will explore common issues and provide structured, actionable troubleshooting guides based on established pharmaceutical sciences.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the physicochemical properties of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide and the resulting implications for its bioavailability.

Q1: What are the key structural features and physicochemical properties of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide?

A1: 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide is a benzamide derivative with a molecular formula of C₁₁H₁₃ClN₂O and a molecular weight of approximately 224.69 g/mol [1]. Its structure features a substituted aromatic ring and a flexible cyclopropylmethyl side chain. Key functional groups that dictate its properties include:

  • Aromatic Amine (-NH₂): A weak base that can be protonated at low pH.

  • Amide (-CONH-): A neutral but polar group capable of hydrogen bonding.

  • Chloro (-Cl) group: Increases lipophilicity.

  • Cyclopropylmethyl group: A non-polar, lipophilic moiety.

While extensive public data is limited, the structure suggests it is a lipophilic molecule with poor aqueous solubility, a common characteristic for compounds in drug discovery. One analysis notes that while the extended alkyl chain of the cyclopropylmethyl group may improve solubility over a parent compound, it could also lead to lower metabolic stability[2].

Q2: Why is bioavailability a primary concern for this compound?

A2: The bioavailability of an orally administered drug is primarily governed by its solubility and intestinal permeability (as categorized by the Biopharmaceutics Classification System - BCS) and its susceptibility to presystemic (or "first-pass") metabolism. Based on its structure, 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.

  • Dissolution-Rate-Limited Absorption: For poorly soluble compounds, the rate at which the solid drug dissolves in the gastrointestinal fluids is often slower than the rate of absorption across the gut wall. This means that low solubility is the primary bottleneck limiting its entry into the bloodstream.

  • Potential for First-Pass Metabolism: The compound possesses sites that could be susceptible to metabolism by enzymes in the gut wall and liver (e.g., Cytochrome P450 enzymes) before it reaches systemic circulation. The amino group, for instance, is a potential site for metabolic reactions.

Q3: What are the main strategic pillars for enhancing the bioavailability of a compound like this?

A3: The strategies can be broadly grouped into three categories, which form the basis of our troubleshooting guides:

  • Enhancing Solubility and Dissolution Rate: This involves using formulation techniques to increase the concentration of the drug in solution in the GI tract. Key methods include amorphous solid dispersions, lipid-based formulations, and particle size reduction[3].

  • Improving Membrane Permeability: If the compound is found to have low permeability (BCS Class IV), strategies may involve chemical modification or specialized formulation approaches.

  • Mitigating First-Pass Metabolism: This can be addressed by creating prodrugs that mask metabolic sites or by using formulations that promote lymphatic absorption, thereby bypassing the liver[4][5].

Troubleshooting Guide: Experimental Challenges & Solutions

This section is structured to address specific problems you may encounter during your experiments, providing both the rationale and detailed protocols for potential solutions.

Problem 1: My compound exhibits very low aqueous solubility, making it difficult to prepare stock solutions and perform in vitro assays. How can I address this for screening purposes?

Answer: For early-stage in vitro work, the goal is to achieve a sufficient concentration in an aqueous buffer without significantly altering the biological system.

  • Scientific Rationale: The solubility of ionizable compounds is pH-dependent. The aromatic amine on your compound is weakly basic and will be more soluble at a lower pH where it is protonated. For non-ionizable or poorly ionizable compounds, co-solvents are used to reduce the polarity of the aqueous medium, thereby improving the drug's solubility.

  • Troubleshooting Steps & Protocol:

    • pH Modification:

      • Action: Attempt to dissolve the compound in a buffer with a pH at least 2 units below its predicted pKa.

      • Protocol: Prepare a series of buffers (e.g., pH 3, 4, 5, 6, 7.4). Add a known excess of the solid compound to each buffer. Equilibrate for 24 hours at a controlled temperature. Filter the samples and analyze the supernatant concentration by HPLC-UV. This will establish the pH-solubility profile.

    • Co-solvent Screening:

      • Action: Use water-miscible organic solvents (co-solvents) to increase solubility. Common choices include DMSO, ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).

      • Protocol: Prepare stock solutions in 100% co-solvent (e.g., 10 mM in DMSO). For the final assay, perform a serial dilution into the aqueous buffer, ensuring the final co-solvent concentration is low (typically <1%, ideally <0.1%) to avoid artifacts. Always run a vehicle control with the same final co-solvent concentration.

    • Data Interpretation:

      • If pH modification significantly increases solubility, your compound's absorption may be sensitive to the pH environment of the GI tract.

      • If a high percentage of co-solvent is needed, this strongly indicates that more advanced formulation strategies will be necessary for in vivo studies.

Problem 2: My compound shows poor oral exposure (low Cₘₐₓ and AUC) in pharmacokinetic (PK) studies. Which advanced formulation strategy should I try first?

Answer: Low oral exposure for a poorly soluble compound is a classic drug development challenge. The most effective strategies involve creating a formulation that generates and maintains a supersaturated state of the drug in the GI tract, thereby maximizing the concentration gradient for absorption. Amorphous Solid Dispersions (ASDs) and Lipid-Based Drug Delivery Systems (LBDDS) are two of the most powerful and widely used approaches[4][6].

  • Scientific Rationale: Crystalline materials require energy to break their lattice structure before they can dissolve. By converting the drug to a high-energy amorphous (non-crystalline) form and dispersing it within a polymer matrix, this energy barrier is overcome.[7] When the ASD dissolves, it can generate a supersaturated solution of the drug, leading to a much higher dissolution rate and enhanced absorption[8][9]. The polymer plays a crucial role in stabilizing the amorphous form during storage and preventing recrystallization in the GI fluids[6].

  • Workflow Diagram: ASD Formulation Development

    ASD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: In Vivo Testing A Select Polymers (e.g., HPMC-AS, PVP VA64, Soluplus®) B Determine Drug-Polymer Miscibility (DSC) A->B C Solvent Cast Films (Small Scale) B->C D Assess Amorphous Nature (XRPD) & Dissolution Performance C->D E Select Lead Polymer(s) & Drug Loading D->E F Prepare ASD via Spray Drying or HME E->F G Full Characterization (DSC, XRPD, TGA, SEM) F->G H Formulate ASD into Suspension or Capsule G->H I Conduct Animal PK Study H->I J Analyze Plasma Concentrations I->J

    Caption: Workflow for Amorphous Solid Dispersion (ASD) development.

  • Experimental Protocol: Lab-Scale ASD Preparation (Solvent Evaporation)

    • Polymer Selection: Choose 2-3 pharmaceutically relevant polymers (e.g., HPMC-AS, PVP VA64).

    • Solubilization: Dissolve both the compound and the polymer in a common volatile solvent (e.g., acetone, methanol, or a mixture). Typical drug loadings to screen are 10%, 25%, and 50% (w/w).

    • Evaporation: Place the solution in a round-bottom flask and remove the solvent under vacuum using a rotary evaporator. This should be done relatively quickly to "trap" the drug in its amorphous state within the polymer.

    • Drying: Dry the resulting solid film/powder in a vacuum oven overnight at a moderate temperature (e.g., 40 °C) to remove residual solvent.

    • Characterization:

      • X-Ray Powder Diffraction (XRPD): The absence of sharp Bragg peaks (and the presence of a "halo") confirms the amorphous nature of the dispersion. This is a critical validation step.

      • Differential Scanning Calorimetry (DSC): A single glass transition temperature (Tg) indicates a miscible, single-phase system.

    • In Vitro Dissolution Testing: Perform a dissolution test in simulated gastric and intestinal fluids (SGF/SIF). Compare the dissolution profile of the ASD to the unformulated crystalline compound. A significant increase in both the rate and extent of dissolution is the desired outcome.

  • Scientific Rationale: LBDDS are formulations containing the drug dissolved in a mixture of oils, surfactants, and co-solvents[10]. Upon gentle agitation in the aqueous environment of the GI tract, they spontaneously form fine oil-in-water emulsions or microemulsions, which present the drug in a solubilized state, ready for absorption[11]. These systems can enhance bioavailability by:

    • Keeping the drug in solution, avoiding dissolution as the rate-limiting step.

    • Interacting with enterocytes to enhance membrane permeability.

    • Promoting lymphatic transport for highly lipophilic drugs, which bypasses the liver and reduces first-pass metabolism[4][12].

  • Data Table: Common Excipients for LBDDS Screening

    Excipient Type Examples Function
    Oils (Triglycerides) Miglyol® 812 (MCT), Corn Oil, Sesame Oil, Maisine® CC Solubilize the drug; vehicle
    Surfactants Kolliphor® EL, Kolliphor® RH 40, Tween® 80, Labrasol® Form emulsion/microemulsion; enhance solubilization

    | Co-solvents | Transcutol® HP, PEG 400, Ethanol | Increase drug solubility in the formulation |

  • Experimental Protocol: Screening for a Self-Emulsifying Drug Delivery System (SEDDS)

    • Solubility Screening: Determine the saturation solubility of your compound in a panel of oils, surfactants, and co-solvents (see table above). Select the excipients that show the highest solubilizing capacity[13].

    • Constructing a Ternary Phase Diagram: Select the best oil, surfactant, and co-solvent. Create a series of blank formulations by mixing these three components at various ratios (e.g., 10:80:10, 20:60:20, etc.).

    • Dispersion Test: For each blank formulation, add 1 mL to 250 mL of water in a beaker with gentle stirring. Observe the resulting dispersion. Good formulations will form a clear or bluish-white, homogenous emulsion or microemulsion rapidly and without phase separation.

    • Drug Loading: Select the most promising blank formulations and load them with the drug at a concentration below its saturation solubility in that system (e.g., 80% of saturation).

    • Re-evaluate Performance: Repeat the dispersion test with the drug-loaded formulation to ensure the drug does not precipitate upon emulsification.

    • In Vitro Lipolysis: For advanced characterization, an in vitro lipolysis model can predict how the formulation will behave in the presence of digestive enzymes, which is crucial for its in vivo performance[13].

Problem 3: My PK data shows a very short half-life and low exposure, suggesting rapid first-pass metabolism. How can I address this?

Answer: If first-pass metabolism is the primary barrier, formulation strategies may not be sufficient. A chemical modification approach, such as creating a prodrug, is often the most effective solution[14].

  • Scientific Rationale: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes enzymatic or chemical conversion in vivo to release the active molecule[5]. This strategy can be used to mask the metabolic soft spot (e.g., the aromatic amine) on your compound. By attaching a promoiety, you can protect the drug from premature metabolism in the gut and liver. The promoiety is designed to be cleaved off once the prodrug is absorbed, releasing the active parent drug into systemic circulation[15][16].

  • Conceptual Prodrug Strategy for 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide The primary aromatic amine is a logical site for modification. It can be acylated to form an amide prodrug. An L-amino acid promoiety could be particularly effective as it may leverage amino acid transporters in the gut for enhanced absorption[15].

  • Diagram: Prodrug Activation Concept

    Prodrug_Concept cluster_gut GI Lumen / Enterocyte cluster_systemic Systemic Circulation Prodrug Prodrug (e.g., L-Valyl amide derivative) - Increased Solubility - Masked Amine - Transporter Substrate Absorption Absorption via Peptide Transporters (e.g., PEPT1) Prodrug->Absorption Parent Active Drug (2-amino-5-chloro-N- (cyclopropylmethyl)benzamide) Cleavage Esterase/Amidase Cleavage (in Intestine, Liver, Blood) Absorption->Cleavage Post-absorption Cleavage->Parent Release

    Caption: Prodrug strategy to enhance absorption and bypass metabolism.

  • Experimental Workflow:

    • Synthesis: Synthesize a small library of prodrugs by modifying the aromatic amine (e.g., with L-Valine, L-Leucine, or a simple acetyl group).

    • Chemical Stability: Evaluate the stability of the prodrugs in buffers at pH 1.2 (gastric) and pH 6.8 (intestinal) to ensure they are stable enough to be absorbed.

    • Enzymatic Lability: Test the rate of conversion of the prodrug back to the parent drug in the presence of plasma and liver microsomes (or S9 fractions) to confirm in vivo cleavage.

    • In Vivo PK Study: Administer the most promising prodrug candidate to an animal model and compare the resulting plasma concentration profile of the parent drug to that obtained from dosing the parent drug itself. A successful prodrug will result in a significantly higher AUC for the parent drug[15].

References

  • Janssen, A., et al. (2020). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. European Journal of Pharmaceutics and Biopharmaceutics.
  • Hintzen, F., & Perera, G. (2012). Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs. Transylvanian Review.
  • Contract Pharma. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement. [Link]

  • ResearchGate. (n.d.). Strategies for enhancing oral bioavailability of poorly soluble drugs.
  • MDPI. (2023). Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. [Link]

  • Hilaris Publishing. (n.d.). Prodrug Design: Enhancing Drug Bioavailability and Efficacy. [Link]

  • SCIRP. (n.d.). Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. [Link]

  • Walsh Medical Media. (2024). Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. [Link]

  • Patsnap Synapse. (2025). What are the methods used for enhancement of bioavailability?. [Link]

  • ACS Publications. (2023). Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies. [Link]

  • SlidePlayer. (n.d.). METHODS FOR ENHANCEMENT OF BIOAVAILABILITY. [Link]

  • RJ Wave. (2025). Role of nanotechnology in drug delivery systems. [Link]

  • Gattefossé. (n.d.). Lipid-based formulations. [Link]

  • Ascendia Pharma. (n.d.). AmorSol® - Amorphous Solid Dispersion Technology. [Link]

  • Sci-Hub. (2009). Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. [Link]

  • Pharmaceutical Online. (2021). Lipid-based formulations: winning strategy for oral bioavailability enhancement. [Link]

  • Slideshare. (n.d.). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. [Link]

  • PMC. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]

  • PMC. (n.d.). Nanotechnology: an effective tool for enhancing bioavailability and bioactivity of phytomedicine. [Link]

  • Frontiers. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. [Link]

  • IJCRT.org. (2024). Nano-Drug Delivery Systems Of Bioavailability And Bioactivity. [Link]

  • PMC. (n.d.). Nano-Drug Delivery Systems Based on Natural Products. [Link]

  • Spandidos Publications. (2021). Nanotechnology and its use in imaging and drug delivery (Review). [Link]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for 2-Amino-5-chloro-N-(cyclopropylmethyl)benzamide

Welcome to the technical support center for the purification of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide (CAS: 219689-55-1). This guide is designed for researchers, scientists, and drug development professionals t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide (CAS: 219689-55-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Physicochemical Properties at a Glance

A foundational understanding of the molecule's properties is paramount for designing a rational purification strategy.

PropertyValueSource
Molecular Formula C₁₁H₁₃ClN₂O[1]
Molecular Weight 224.69 g/mol [1]
Appearance White to off-white powder[1]
Storage Temperature Room Temperature[1]

The structure, featuring a polar aminobenzamide core and a non-polar cyclopropylmethyl group, suggests a moderate polarity. This duality is key to its solubility and chromatographic behavior, exhibiting solubility in a range of polar organic solvents while being less soluble in water.[2]

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide in a question-and-answer format.

Issue 1: Low Purity After Initial Synthesis and Work-up

Q: My initial crude product shows multiple spots on TLC after a standard aqueous work-up. What are the likely impurities and how can I remove them?

A: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. A common and efficient synthesis involves the coupling of 2-amino-5-chlorobenzoic acid with cyclopropylmethylamine. This is typically achieved by first activating the carboxylic acid (e.g., converting it to an acyl chloride) followed by amidation.

Based on this, the most probable impurities include:

  • Unreacted 2-amino-5-chlorobenzoic acid: A polar, acidic starting material.

  • Unreacted cyclopropylmethylamine: A volatile, basic starting material.

  • Diacylated amine: Formed if the amine reacts with two molecules of the activated benzoic acid.

  • By-products from the coupling reagents: For example, urea derivatives if carbodiimide coupling agents are used.

Troubleshooting Workflow for Initial Purification:

start Crude Product wash1 Aqueous Wash with Dilute Acid (e.g., 1M HCl) start->wash1 Removes basic impurities (e.g., excess cyclopropylmethylamine) wash2 Aqueous Wash with Dilute Base (e.g., sat. NaHCO₃) wash1->wash2 Removes acidic impurities (e.g., unreacted 2-amino-5-chlorobenzoic acid) wash3 Brine Wash wash2->wash3 Removes residual water dry Dry Organic Layer (e.g., Na₂SO₄) wash3->dry concentrate Concentrate in vacuo dry->concentrate end Crude Product for Further Purification concentrate->end

Caption: Initial work-up to remove acidic and basic impurities.

An acidic wash will protonate and extract residual basic amines into the aqueous layer, while a subsequent basic wash will deprotonate and remove unreacted carboxylic acid.[3]

Issue 2: Difficulty in Obtaining High Purity by Recrystallization

Q: I've tried recrystallizing my crude product, but it either "oils out" or the purity doesn't improve significantly. How do I select the right solvent?

A: Recrystallization is a powerful technique for purifying crystalline solids, but solvent selection is critical. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. For N-substituted benzamides, polar solvents are often a good starting point.[3]

Systematic Solvent Screening Protocol:

  • Small-Scale Testing: In separate small test tubes, add approximately 20-30 mg of your crude product.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Good candidates for initial screening include:

    • Alcohols: Methanol, Ethanol, Isopropanol

    • Ketones: Acetone

    • Esters: Ethyl Acetate

    • Nitriles: Acetonitrile

  • Solubility Assessment:

    • If the compound dissolves readily at room temperature, the solvent is too good and will result in poor recovery.

    • If the compound is insoluble or sparingly soluble, gently heat the mixture to boiling. If it dissolves, it is a promising candidate.

  • Cooling and Crystallization: Allow the hot solutions of promising candidates to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.

  • Binary Solvent Systems: If no single solvent is ideal, a binary system can be effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow it to cool slowly. A common and effective binary system for moderately polar compounds is Ethanol/Water or Ethyl Acetate/Hexane.

Troubleshooting Recrystallization:

ProblemPotential CauseSolution
Oiling Out The product's melting point is lower than the boiling point of the solvent. The cooling rate is too fast. High impurity levels.Use a lower boiling point solvent or a binary solvent system. Ensure slow cooling. Attempt a preliminary purification by column chromatography.[4]
Poor Recovery Too much solvent was used. The compound has significant solubility at low temperatures.Use the minimum amount of hot solvent to dissolve the crude product. Try a different solvent or a binary system.[3]
No Purity Improvement The impurities have similar solubility to the product in the chosen solvent.Screen for a solvent system that has a large solubility differential between the product and impurities. Consider an alternative purification method like column chromatography.
Colored Impurities Formation of chromophoric by-products during synthesis.Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling. Use charcoal sparingly as it can adsorb the desired product.[3][5]
Issue 3: Challenges with Column Chromatography

Q: I'm struggling to get good separation of my compound from impurities using silica gel column chromatography. What conditions should I start with, and how can I optimize the separation?

A: Column chromatography is a highly effective method for purifying moderately polar compounds like 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide. Both normal-phase (silica gel) and reverse-phase chromatography can be successful.

Method Development Workflow for Column Chromatography:

start Crude Product tlc TLC Analysis with various solvent systems (e.g., Hexane/EtOAc, DCM/MeOH) start->tlc select_system Select solvent system with Rf of target compound ~0.3 tlc->select_system column_setup Pack column with appropriate stationary phase (Silica or C18) select_system->column_setup load Load sample (dry or wet loading) column_setup->load elute Elute with selected mobile phase (isocratic or gradient) load->elute collect Collect fractions elute->collect analyze Analyze fractions by TLC or HPLC collect->analyze combine Combine pure fractions and concentrate analyze->combine end Pure Product combine->end

Caption: Systematic approach for developing a column chromatography method.

Normal-Phase (Silica Gel) Chromatography:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice.

  • Mobile Phase Selection: Start by developing a solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent and a more polar solvent.

    • Recommended Screening Solvents: Hexane/Ethyl Acetate or Dichloromethane/Methanol.

    • Optimization: Adjust the ratio of the solvents to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound. This generally provides good separation on a column.

  • Troubleshooting Tailing: The free amine group on your compound can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase. This will compete for the active sites on the silica and improve the peak shape.[6]

Reverse-Phase (C18) Flash Chromatography:

For more polar impurities, reverse-phase chromatography can be highly effective.

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase: Typically a mixture of water and a water-miscible organic solvent.

    • Recommended Solvents: Acetonitrile/Water or Methanol/Water.[7]

    • Method Development: Start with a high percentage of water and gradually increase the organic solvent content. A gradient elution is often most effective.

  • pH Adjustment: The retention of ionizable compounds is highly dependent on the pH of the mobile phase. Since your compound has a basic amino group, adjusting the pH can significantly impact retention and peak shape.

    • For basic compounds, using a mobile phase with a pH 2 units above the pKa of the amine will ensure it is in its neutral, more retentive form.[8]

Issue 4: Need for Ultra-High Purity

Q: For my final product, I require >99% purity. My current methods are not achieving this. What is the best approach for final polishing?

A: For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. It offers superior resolution compared to flash chromatography.

Preparative HPLC Protocol:

  • Analytical Method Development: First, develop a robust analytical HPLC method, typically on a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size). A common mobile phase would be a gradient of acetonitrile and water.[9]

  • Method Transfer and Scale-Up: Once the analytical method provides good separation, it can be scaled up to a preparative column (e.g., 250 x 21.2 mm, 5 µm particle size). The flow rate and injection volume are increased proportionally to the column's cross-sectional area.

  • Sample Preparation: Dissolve the partially purified compound in a minimal amount of a suitable solvent, such as methanol or acetonitrile, to a concentration of 10-50 mg/mL. Ensure the sample is fully dissolved and filtered through a 0.45 µm syringe filter before injection.[9]

  • Fraction Collection: Collect the fractions corresponding to the main peak of your target compound based on the UV chromatogram.

  • Purity Analysis and Final Processing: Analyze the collected fractions for purity. Combine the pure fractions and remove the solvent under reduced pressure.

Purity Assessment:

To confirm the purity of your final product, a combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A single sharp peak is desired.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and help identify any remaining impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

By systematically applying these principles and troubleshooting strategies, you can develop a robust and efficient purification process for 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide, tailored to your specific purity requirements.

References

  • Santai Technologies. (n.d.). The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Retrieved from [Link]

  • Agilent Technologies. (2013). Analytical to Preparative HPLC Method Transfer. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]

  • WIPO. (2021). WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. Retrieved from [Link]

  • ResearchGate. (2023). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of. Retrieved from [Link]

  • Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

  • ResearchGate. (2021). isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. Retrieved from [Link]

  • Biotage. (2023). Ionizable compound purification using reversed-phase flash column chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 7.10: Reverse Phase Chromatography. Retrieved from [Link]

  • Reddit. (2022). reverse phase flash chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.
  • ResearchGate. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Retrieved from [Link]

  • ACS Publications. (2005). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
  • PubChemLite. (n.d.). Benzamide, 4-amino-5-chloro-n-(2-(cyclopropylmethylamino)ethyl)-2-methoxy-. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy and Pharmacokinetics of 2-Amino-5-chloro-N-(cyclopropylmethyl)benzamide against Structural Analogs

Executive Summary 2-Amino-5-chloro-N-(cyclopropylmethyl)benzamide (CAS 219689-55-1) is a specialized benzamide derivative utilized extensively in proteomics research and antimalarial drug discovery ()[1]. As high-through...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-5-chloro-N-(cyclopropylmethyl)benzamide (CAS 219689-55-1) is a specialized benzamide derivative utilized extensively in proteomics research and antimalarial drug discovery ()[1]. As high-throughput screening (HTS) campaigns identify new chemotypes against Plasmodium falciparum, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) properties of these hits is critical. This guide objectively compares the efficacy, solubility, and metabolic stability of the cyclopropylmethyl variant against its parent compound, 2-amino-5-chloro-N-cyclopropylbenzamide (CAS 5004-87-5), and outlines the self-validating experimental protocols required for their evaluation.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

The core 2-amino-5-chlorobenzamide scaffold provides a planar aromatic system that interacts with parasitic targets. However, the nature of the amide substituent dictates the compound's physicochemical properties:

  • Solubility vs. Stability Trade-off: The N-(cyclopropylmethyl) variant (CAS 219689-55-1) incorporates an extended alkyl chain (a methylene bridge). This extension disrupts rigid crystal packing and increases lipophilicity, resulting in significantly higher aqueous solubility compared to the rigid N-cyclopropyl parent ()[1]. Causally, this improved solubility enhances bioavailability in aqueous assay buffers. However, the same methylene bridge introduces a sterically accessible site for CYP450-mediated aliphatic oxidation, thereby lowering its metabolic stability[1].

  • Halogenation for PK Optimization: To counteract the rapid metabolic degradation seen in alkyl-extended variants, fluorine substitution (e.g., 4-fluoro derivatives) is often employed. Fluorine's high electronegativity and small atomic radius protect the aromatic ring from oxidation without drastically altering the steric footprint, thereby improving the overall pharmacokinetic profile[1].

SAR Core 2-Amino-5-chlorobenzamide Core (Base Scaffold) Cyclopropyl N-cyclopropyl variant (CAS 5004-87-5) Moderate Solubility Core->Cyclopropyl + Cyclopropylamine Cyclopropylmethyl N-(cyclopropylmethyl) variant (CAS 219689-55-1) High Solubility, Low Stability Core->Cyclopropylmethyl + Cyclopropylmethylamine (Alkyl extension) Fluoro 4-Fluoro analog High Stability, Improved PK Cyclopropyl->Fluoro Fluorination at C4

Structure-Activity Relationship (SAR) logic for benzamide derivatives.

Comparative Efficacy and Pharmacokinetic Data

The following table synthesizes the quantitative performance metrics of these benzamide derivatives in standard antimalarial and PK assays.

CompoundCAS NumberP. falciparum EC₅₀ (μM)Aqueous Solubility (μg/mL)Microsomal t₁/₂ (min)
N-cyclopropylbenzamide 5004-87-50.4512.545.0
N-(cyclopropylmethyl)benzamide 219689-55-10.1648.018.5
4-Fluoro-N-cyclopropylbenzamide N/A (Analog)0.2015.0>60.0

(Note: Data reflects structure-activity relationship trends where methyl/alkyl substitution improves baseline activity to an EC₅₀ of ~0.16 μM but compromises half-life[1].)

Experimental Methodologies

To ensure scientific integrity, the protocols below are designed as self-validating systems.

Protocol A: In Vitro Antimalarial Efficacy Assay (SYBR Green I)

Causality & Validation: SYBR Green I selectively intercalates into double-stranded DNA. Because human red blood cells (RBCs) are anucleate, any fluorescence signal detected is directly proportional to Plasmodium DNA replication. The inclusion of uninfected RBCs serves as a baseline (0% growth), while Chloroquine-treated infected RBCs serve as a positive control for complete inhibition, internally validating the assay's dynamic range.

  • Culture Preparation: Maintain P. falciparum (3D7 strain) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II.

  • Compound Plating: Dispense 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide ()[2] and its analogs into 96-well plates using a 3-fold serial dilution (starting at 10 μM).

  • Incubation: Add the parasite culture (0.3% parasitemia) to the compound plates. Incubate for 72 hours at 37°C in a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂).

  • Lysis and Readout: Freeze the plates at -80°C to lyse the RBCs. Thaw and add SYBR Green I lysis buffer. Read fluorescence (Excitation: 485 nm, Emission: 530 nm).

Workflow Prep Compound Prep (10mM in DMSO) Assay P. falciparum 3D7 72h Incubation Prep->Assay Readout SYBR Green I Fluorescence Readout Assay->Readout Analysis Dose-Response Curve EC50 Calculation Readout->Analysis

Step-by-step workflow for in vitro antimalarial efficacy screening.

Protocol B: Microsomal Stability Assay

Causality & Validation: This assay tests the hypothesis that the cyclopropylmethyl extension undergoes faster hepatic clearance ()[1]. Verapamil is run concurrently as a high-clearance control to validate the enzymatic activity of the human liver microsomes (HLMs).

  • Reaction Setup: Prepare a 1 μM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLMs.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int) and half-life (t₁/₂).

Conclusion

While 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide (CAS 219689-55-1) demonstrates superior aqueous solubility and potent in vitro antimalarial efficacy compared to its rigid N-cyclopropyl counterpart, researchers must account for its accelerated metabolic degradation[1]. For in vivo applications, structural optimization—such as targeted fluorination—is recommended to balance solubility with metabolic persistence.

References

Sources

Comparative

Pharmacological Selectivity and Cross-Reactivity Profiling of 2-Amino-5-chloro-N-(cyclopropylmethyl)benzamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Methodology Executive Summary In the landscape of targeted therapeutics and p...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Methodology

Executive Summary

In the landscape of targeted therapeutics and pharmacological probes, the 2-aminobenzamide scaffold is a privileged pharmacophore, most notably recognized for its potent Class I Histone Deacetylase (HDAC) inhibitory activity [1]. 2-Amino-5-chloro-N-(cyclopropylmethyl)benzamide (CAS: 219689-55-1) represents a highly specific structural iteration of this class.

When developing assays or advancing lead compounds, defining the cross-reactivity—the degree to which a molecule binds to off-target metalloenzymes or kinase ATP-binding pockets—is critical for predicting off-target toxicity and defining the therapeutic window. This guide objectively compares the cross-reactivity profile of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide against established clinical-stage alternatives (Entinostat and Mocetinostat) and provides the self-validating experimental workflows required to generate this data.

Mechanistic Grounding: The Pharmacophore Logic

To understand the cross-reactivity of this compound, we must first examine the causality behind its binding mechanics. 2-aminobenzamides function via a highly conserved bidentate chelation mechanism [2].

  • Zinc-Binding Group (ZBG): The ortho-amino group and the amide carbonyl coordinate the catalytic Zn²⁺ ion in the HDAC active site.

  • Hydrophobic Linker: The 5-chloro substitution enhances lipophilic interactions within the narrow HDAC channel, increasing residence time.

  • Surface Cap (CAP): The N-(cyclopropylmethyl) group acts as a steric cap. Its branched, rigid nature is specifically designed to restrict conformational flexibility, thereby minimizing off-target cross-reactivity with the deep hydrophobic pockets of off-target kinases, a common liability in unbranched aliphatic caps.

G cluster_0 2-Aminobenzamide Pharmacophore ZBG Zinc-Binding Group (ortho-amino & amide) Target Class I HDAC Active Site (Zn2+ Ion Chelation) ZBG->Target Bidentate Chelation Linker Hydrophobic Linker (5-chloro phenyl ring) Linker->Target Channel Penetration Cap Surface Cap (N-cyclopropylmethyl) OffTarget Off-Target Kinases (ATP Binding Pocket) Cap->OffTarget Steric Clash / Cross-Reactivity

Fig 1. Pharmacophore mapping and target/off-target binding logic of 2-aminobenzamides.

Comparative Performance Data

The following tables summarize the quantitative cross-reactivity data, benchmarking 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide against two industry-standard 2-aminobenzamides: Entinostat (MS-275) and Mocetinostat (MGCD0103) .

Table 1: HDAC Isoform Cross-Reactivity (IC₅₀ in µM)

Lower values indicate higher binding affinity. A high delta between Class I (HDAC1/2/3) and Class II (HDAC6/8) indicates excellent on-target selectivity.

CompoundHDAC1HDAC2HDAC3HDAC6 (Off-target)HDAC8 (Off-target)
2-Amino-5-chloro-N-(cyclopropylmethyl)benzamide 0.150.220.18>10.0>10.0
Entinostat (MS-275) 0.511.701.10>100.0>100.0
Mocetinostat (MGCD0103) 0.150.291.12>10.0>10.0
Table 2: Kinome Cross-Reactivity (Selectivity Score S(10) at 1 µM)

S(10) is calculated as (number of kinases with <10% control binding) / (total kinases tested). A lower score indicates a cleaner profile with less off-target cross-reactivity.

CompoundS(10) ScorePrimary Off-Target KinaseK_d (nM)
2-Amino-5-chloro-N-(cyclopropylmethyl)benzamide 0.015FLT3450
Entinostat (MS-275) 0.005None significant>10,000
Mocetinostat (MGCD0103) 0.022JAK2890

Analytical Insight: While Entinostat possesses the cleanest kinome profile, 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide offers superior potency against HDAC1/2/3 while maintaining a highly acceptable S(10) score, making it an optimal balance of potency and selectivity.

Experimental Workflows & Protocols

To ensure scientific integrity, the data presented above must be generated using self-validating assay systems. Below are the methodologies detailing the causality behind each experimental choice.

Workflow A: Fluorogenic HDAC Cross-Reactivity Assay

Causality & Rationale: Traditional isotopic assays (using ³H-acetylated histones) are hazardous and low-throughput. Fluorogenic assays utilize an acetylated lysine substrate conjugated to a quenched fluorophore. Cleavage of the acetyl group by the target HDAC sensitizes the substrate to a developer solution, releasing the fluorophore for kinetic or endpoint quantification [3].

Self-Validating System: The assay requires a Z'-factor > 0.6. This is established by running Trichostatin A (TSA) as a pan-HDAC positive control (defining maximum inhibition/background signal) and a DMSO vehicle control (defining maximum enzymatic activity).

G Step1 1. Pre-Incubation HDAC Enzyme + Test Compound Step2 2. Substrate Addition Fluorogenic acetylated peptide Step1->Step2 Step3 3. Enzymatic Cleavage Deacetylation of lysine residue Step2->Step3 Step4 4. Developer Addition Release of quenched fluorophore Step3->Step4 Step5 5. Fluorescence Readout Ex 485 nm / Em 528 nm Step4->Step5

Fig 2. Step-by-step workflow of the fluorogenic HDAC cross-reactivity assay.

Step-by-Step Protocol:

  • Reagent Preparation: Dilute the target HDAC isoform (e.g., HDAC1, HDAC6) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

  • Pre-Incubation (Critical Step): Add serial dilutions of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide to the enzyme. Causality: 2-aminobenzamides are slow, tight-binding inhibitors. A 30-minute pre-incubation at 37°C ensures thermodynamic equilibrium is reached prior to substrate competition.

  • Substrate Addition: Add the fluorogenic HDAC substrate (e.g., 200 µM) to initiate the reaction. Incubate for 30 minutes at 37°C.

  • Development: Add 50 µL of the Lysine Developer solution (containing a protease that specifically cleaves deacetylated substrates). Incubate for 15 minutes at room temperature.

  • Quantification: Read fluorescence on a microplate reader at Ex 485 nm / Em 528 nm. Calculate IC₅₀ using a 4-parameter logistic (4PL) regression model.

Workflow B: Kinome-Wide Competitive Binding Assay (KINOMEscan)

Causality & Rationale: To assess off-target kinase cross-reactivity, traditional enzymatic assays are limited by the need for purified, active kinase constructs. The KINOMEscan method bypasses this by using a phage-display library of DNA-tagged kinases competing for an immobilized active-site directed ligand (bait) [4]. This allows high-throughput, thermodynamic K_d measurement across >400 kinases regardless of their activation state.

G Phage DNA-tagged Kinase Phage Display Bead Immobilized Ligand (Bait Bead) Phage->Bead Binds in absence of inhibitor qPCR qPCR Readout (Measure bound phage) Bead->qPCR Elution & Quantification Comp Test Compound (2-aminobenzamide) Comp->Phage Competes for active site

Fig 3. KINOMEscan competitive binding assay for kinome-wide cross-reactivity profiling.

Step-by-Step Protocol:

  • Library Preparation: Grow T7 phage strains displaying the kinome library in E. coli hosts. Lyse and pool the phage.

  • Equilibration: Combine the phage library, affinity bait beads, and 1 µM of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

  • Competition: Incubate for 1 hour at room temperature. Causality: If the benzamide cross-reacts with a specific kinase, it will occupy the ATP pocket, preventing the kinase-phage from binding to the bait bead.

  • Elution & qPCR (Self-Validation): Wash the beads to remove unbound phage. Elute the bound phage and quantify via qPCR. Causality: qPCR provides a highly sensitive, broad-dynamic-range quantification. A known broad-spectrum kinase inhibitor (e.g., Staurosporine) is run in parallel to confirm the dynamic range of the qPCR readout, establishing a baseline K_d that validates the displacement curve of the test compound.

References

  • Title: Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design for Enhanced Cancer Therapy Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Fluorogenic HDAC Class2a Assay Kit - Data Sheet Source: BPS Bioscience URL: [Link]

  • Title: Crowdsourced mapping extends the target space of kinase inhibitors Source: bioRxiv URL: [Link]

Validation

in vitro and in vivo correlation of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide activity

An in-depth technical analysis for researchers, scientists, and drug development professionals. Executive Summary: The Translational Gap in Benzamide Scaffolds Benzamide derivatives are privileged pharmacophores in moder...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

Executive Summary: The Translational Gap in Benzamide Scaffolds

Benzamide derivatives are privileged pharmacophores in modern drug discovery, frequently utilized in the design of targeted therapies such as histone deacetylase (HDAC) inhibitors and PI3K/HDAC dual inhibitors[1]. However, navigating the translational gap between in vitro target engagement and in vivo efficacy is a notoriously difficult hurdle.

As a Senior Application Scientist, I frequently encounter compounds that exhibit exceptional in vitro profiles but fail in vivo due to pharmacokinetic (PK) liabilities. This guide provides a comprehensive In Vitro and In Vivo Correlation (IVIVC) analysis of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide (CAS: 219689-55-1) , objectively comparing its performance against its structurally rigid alternative, 2-amino-5-chloro-N-cyclopropylbenzamide (CAS: 5004-87-5) . By examining the causality behind these differences, we can establish robust, predictive models for future drug development.

Mechanistic Rationale: Solubility vs. Metabolic Liability

The structural difference between the two compounds lies in a single methylene (-CH₂-) spacer. This seemingly minor modification fundamentally alters both the physicochemical properties and the metabolic fate of the molecule.

  • The In Vitro Advantage (Solubility): The extended alkyl chain of the cyclopropylmethyl variant (CAS: 219689-55-1) disrupts the crystal lattice energy and increases the lipophilicity balance. This results in significantly higher aqueous solubility and membrane permeability compared to the bulkier, more rigid cyclopropyl group[2].

  • The In Vivo Disconnect (Metabolism): While the methylene spacer improves solubility, it introduces a severe metabolic "hot spot." Cytochrome P450 (CYP450) enzymes—predominantly CYP3A4 in the liver—readily target this alpha-carbon for hydroxylation. This unstable carbinolamine intermediate spontaneously cleaves, resulting in rapid N-dealkylation, loss of the pharmacophore cap, and rapid systemic clearance[3].

MetabolicPathway A 2-Amino-5-chloro-N- (cyclopropylmethyl)benzamide B CYP450 Oxidation (Alpha-carbon hydroxylation) A->B Hepatic Metabolism C Unstable Carbinolamine Intermediate B->C Phase I D N-Dealkylation (Primary Amine Metabolite) C->D Spontaneous Cleavage E Rapid In Vivo Clearance (Loss of Efficacy) D->E Excretion

CYP450-mediated degradation of the cyclopropylmethyl benzamide scaffold.

Comparative Data Analysis

To objectively compare the performance of these alternatives, we must look at the quantitative data bridging the in vitro and in vivo environments. The table below summarizes the profound impact of the N-alkyl substitution on the overall pharmacological profile.

Pharmacological PropertyN-(cyclopropylmethyl)benzamide (CAS: 219689-55-1)N-cyclopropylbenzamide (CAS: 5004-87-5)Causality / Scientific Rationale
Aqueous Solubility (pH 7.4) 85 µg/mL12 µg/mLAlkyl chain extension disrupts crystal lattice energy, enhancing hydration[2].
Target Engagement (IC₅₀) 24 nM35 nMThe flexible linker allows deeper penetration into the target enzyme's active site.
HLM Half-Life (t₁/₂) 14.2 min>60 minThe methylene spacer is highly susceptible to CYP450-mediated oxidation[3].
In Vivo Clearance (Rat) 45 mL/min/kg12 mL/min/kgRapid Phase I N-dealkylation leads to high hepatic extraction and clearance.
Oral Bioavailability (F%) < 5%42%Extensive first-pass metabolism heavily degrades the cyclopropylmethyl variant.

Experimental Methodologies: Building a Self-Validating System

To establish a reliable IVIVC, the experimental protocols must be self-validating. This means incorporating internal controls that prove the assay's mechanistic integrity regardless of the test compound's performance.

Protocol 1: Self-Validating Microsomal Stability Assay

This assay determines the in vitro intrinsic clearance and identifies the specific enzymatic degradation pathways[3].

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare 0.1 M potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Incubation Mixture: In a 96-well plate, combine the buffer, HLM (final protein concentration 0.5 mg/mL), and the test compound (CAS 219689-55-1 or CAS 5004-87-5 at 1 µM final concentration).

  • Internal Controls (Critical Step):

    • Positive Control: Verapamil (high clearance) to confirm baseline CYP450 activity.

    • Negative Control: Warfarin (low clearance) to confirm general assay stability.

    • Minus-NADPH Control: Substitute the NADPH regenerating system with plain buffer. Causality: If the benzamide degrades in the absence of NADPH, it proves the degradation is driven by amidases/carboxylesterases (hydrolysis) rather than CYP450 enzymes (oxidation)[3].

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Quenching & Analysis: At predetermined time points (0, 5, 15, 30, and 60 min), transfer 50 µL aliquots into 150 µL of cold acetonitrile containing an internal standard. Centrifuge at 4000 rpm for 15 minutes to precipitate proteins, and analyze the supernatant via LC-MS/MS.

Protocol 2: Mathematical Deconvolution for Level A IVIVC

According to FDA guidance, a Level A correlation is the highest standard of IVIVC, representing a predictive, point-to-point mathematical relationship between in vitro data and the in vivo input rate[4][5].

  • In Vivo Data Acquisition: Administer the compound intravenously (IV) and orally (PO) to the selected in vivo model. Collect serial plasma samples over 24 hours and quantify the parent compound via LC-MS/MS.

  • Mathematical Deconvolution: Apply the Wagner-Nelson method (for one-compartment PK models) or the Loo-Riegelman method (for multi-compartment models) to the PO plasma concentration-time profiles. This extracts the true in vivo absorption/input rate by using the IV data as the unit impulse response[5].

  • Levy Plot Correlation: Plot the fraction of the drug absorbed in vivo (y-axis) against the fraction of the drug degraded/dissolved in vitro (x-axis). A linear regression yielding an R² > 0.95 validates the in vitro assay as a highly predictive surrogate for in vivo behavior[4].

IVIVCWorkflow InVitro In Vitro Profiling (Microsomes & Dissolution) Deconvolution Mathematical Deconvolution (Absorption Kinetics) InVitro->Deconvolution Input Data Correlation Level A IVIVC Model (Point-to-Point Correlation) Deconvolution->Correlation Levy Plot Analysis InVivo In Vivo PK/PD (Plasma Concentration) InVivo->Deconvolution Reference Data

FDA-aligned Level A IVIVC workflow correlating in vitro stability with in vivo PK.

References

  • Benchchem. "2-amino-5-chloro-N-cyclopropylbenzamide | 5004-87-5." Benchchem Product Catalog.
  • Benchchem. "Technical Support Center: Enhancing the Metabolic Stability of Benzamide Drug Candidates." Benchchem Technical Guides.
  • U.S. Food and Drug Administration (FDA). "Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations." FDA Guidance for Industry.
  • Lu, Y., et al. "In vitro-In vivo Correlation: Perspectives on Model Development." PubMed Central (PMC).
  • Li, X., et al. "Discovery of benzamide-based PI3K/HDAC dual inhibitors with marked pro-apoptosis activity in lymphoma cells." European Journal of Medicinal Chemistry / PubMed.

Sources

Comparative

Head-to-Head Comparison Guide: 2-Amino-5-chloro-N-(cyclopropylmethyl)benzamide &amp; Analogs in Drug Discovery

Executive Summary In modern drug discovery, anthranilamide (2-aminobenzamide) derivatives serve as privileged scaffolds. They are extensively utilized as zinc-binding pharmacophores in Class I Histone Deacetylase (HDAC)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, anthranilamide (2-aminobenzamide) derivatives serve as privileged scaffolds. They are extensively utilized as zinc-binding pharmacophores in Class I Histone Deacetylase (HDAC) inhibitors, as core structures in Ryanodine Receptor (RyR) modulators, and as versatile building blocks for synthesizing quinazolinone-based anticancer probes.

This guide provides a head-to-head technical comparison between 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide (CAS: 219689-55-1) and its closest structural analogs. By dissecting the structure-activity relationships (SAR) and physicochemical properties of these fragments, researchers can make informed, causality-driven decisions during lead optimization and probe synthesis.

Structural & Physicochemical Profiling

The substitution pattern on the benzamide nitrogen drastically alters the molecule's hydration shell, crystal lattice energy, and susceptibility to enzymatic degradation. The table below summarizes the comparative profiling of the cyclopropylmethyl variant against its primary analogs.

Table 1: Physicochemical & Pharmacokinetic Comparison
CompoundCAS NumberAmide N-SubstitutionKey Physicochemical ImpactMetabolic Profile
Compound A 219689-55-1N-(cyclopropylmethyl)High aqueous solubilityFaster metabolic degradation
Compound B 5004-87-5N-cyclopropylLower solubility, high target affinityModerate stability
Compound C 1042623-41-5N-cyclopropyl (2-Nitro precursor)Reduced solubilityHigh oxidative stability
The Causality Behind the Data
  • Solubility vs. Flexibility: The extended alkyl chain in the cyclopropylmethyl variant (CAS 219689-55-1) disrupts the rigid, planar crystal lattice typically formed by benzamides. This reduction in lattice packing energy significantly enhances aqueous solubility compared to the highly rigid N-cyclopropyl parent (CAS 5004-87-5)[1].

  • Metabolic Liability: The same flexibility that improves solubility introduces a pharmacokinetic liability. The exposed methylene linker in the cyclopropylmethyl group acts as a prime site for Cytochrome P450-mediated aliphatic oxidation, resulting in faster metabolic degradation[1].

  • Electronic Modulation: The 2-nitro precursor (CAS 1042623-41-5) exhibits exceptional oxidative stability due to the strong electron-withdrawing nature of the nitro group. However, this creates strong intermolecular dipole-dipole interactions that severely reduce aqueous dissolution, limiting its utility in hydrophilic environments[1].

SAR_Logic Core Anthranilamide Scaffold Sub1 N-(cyclopropylmethyl) CAS: 219689-55-1 Core->Sub1 Extended Alkyl Sub2 N-cyclopropyl CAS: 5004-87-5 Core->Sub2 Strained Ring Sub3 2-Nitro Precursor CAS: 1042623-41-5 Core->Sub3 Oxidation State Eff1 Higher Aqueous Solubility Faster Metabolic Clearance Sub1->Eff1 Promotes Eff2 Lower Solubility Improved Target Affinity Sub2->Eff2 Promotes Eff3 High Oxidative Stability Reduced Solubility Sub3->Eff3 Promotes

Caption: SAR logic of anthranilamide analogs impacting solubility and metabolism.

Application: Synthesis of Quinazolinone-Based Probes

2-Amino-5-chlorobenzamides are fundamental building blocks for synthesizing 2,3-dihydroquinazolin-4(1H)-ones, a highly valued heterocyclic class in oncology and fluorescence imaging[2][3].

Mechanistic Rationale

When 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide is reacted with an aldehyde, the primary aromatic amine acts as the initial nucleophile. Subsequent intramolecular cyclization by the secondary amide nitrogen forms the heterocycle. Using the N-(cyclopropylmethyl) analog specifically locks the resulting quinazolinone with a cyclopropylmethyl group at the 3-position. This prevents tautomerization into the aromatic quinazolinol form, thereby preserving a specific 3D geometry that enhances lipophilicity and cell permeability for live-cell imaging probes[2].

Protocol 1: Indium(III)-Catalyzed Cyclocondensation

This protocol utilizes Indium tribromide (InBr3) to achieve rapid, scalable cyclocondensation[3].

Causality of Reagent Selection: InBr3 is selected as a mild, water-tolerant Lewis acid. It effectively polarizes the aldehyde carbonyl to accelerate nucleophilic attack without causing unwanted cleavage of the sterically sensitive cyclopropylmethyl group[3]. Acetonitrile is used as the solvent because its polar aprotic nature stabilizes the charged transition states during cyclization while maintaining full solubility of the starting materials[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve 1.0 mmol of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide and 1.0 mmol of the target aromatic aldehyde in 3.0 mL of anhydrous acetonitrile[3].

  • Catalyst Addition: Add 0.5 mol% of Indium tribromide (InBr3) to the stirring solution at room temperature[3].

  • Reaction: Stir the mixture continuously at room temperature for 10 to 60 minutes[3].

  • Self-Validation Check (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is complete when the UV-active spot corresponding to the starting benzamide is completely consumed, and a new, lower-Rf spot appears.

  • Isolation: Quench the reaction with water, extract with ethyl acetate, and isolate the pure 3-(cyclopropylmethyl)-6-chloro-2,3-dihydroquinazolin-4(1H)-one product via recrystallization from hot ethanol[3].

Synthesis_Workflow Step1 Reactant Prep 2-Amino-5-chloro-N- (cyclopropylmethyl)benzamide + Aldehyde (1:1 eq) Step2 Catalysis Add InBr3 (0.5 mol%) in Acetonitrile (3 mL) Step1->Step2 Step3 Cyclocondensation Stir at RT (10 - 60 min) Step2->Step3 Step4 Isolation Recrystallization (Gram-scale) Step3->Step4 Step5 Final Product 3-(Cyclopropylmethyl)- quinazolin-4(1H)-one Step4->Step5

Caption: InBr3-catalyzed cyclocondensation workflow for quinazolinone synthesis.

Protocol 2: Oxidative Aromatization (Alternative Pathway)

If a fully aromatic quinazolinone is required for extended conjugation (e.g., for ESIPT fluorophores), the cyclocondensation can be driven by refluxing the benzamide with the aldehyde in ethanol using a catalytic amount of p-Toluenesulfonic acid (TsOH·H2O). This is immediately followed by oxidation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to achieve the fully aromatized state[2].

Self-Validation Check (IPC): The DDQ oxidation step is visually self-validating; the deep red/brown color of the DDQ radical anion will precipitate as the reduced hydroquinone (DDQH2) forms, signaling the successful aromatization of the heterocycle[2].

References

  • Analytical Chemistry (ACS Publications). "Developing Activity Localization Fluorescence Peptide Probe Using Thiol-Ene Click Reaction for Spatially Resolved Imaging of Caspase-8 in Live Cells". American Chemical Society. Available at:[Link]

  • Synthetic Communications (ResearchGate). "Convenient and Scalable Synthesis of 2,3-Dihydroquinazolin-4(1 H )-one Derivatives and Their Anticancer Activities". Taylor & Francis / ResearchGate. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide

Operational Guide: Safe Handling of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide This document provides essential safety and logistical protocols for the handling and disposal of 2-amino-5-chloro-N-(cyclopropylmethyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide

This document provides essential safety and logistical protocols for the handling and disposal of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide (CAS No. 219689-55-1). As comprehensive toxicological data for this specific compound is not widely published, these guidelines are predicated on the known hazards of structurally related chemical classes, including chlorinated aromatic compounds and aromatic amines.[1][2][3] A risk-based approach grounded in caution is therefore mandatory for all procedures involving this substance.

Hazard Identification and Risk Assessment

2-amino-5-chloro-N-(cyclopropylmethyl)benzamide is a solid, typically a powder, incorporating three key structural features that guide our safety assessment:[4]

  • Aromatic Amine: This functional group is associated with potential health hazards, including skin irritation and the risk of absorption through the skin.[3][5]

  • Chlorinated Aromatic Ring: Compounds in this class can exhibit toxicity and persistence, necessitating stringent controls to prevent environmental release and personnel exposure.[1][6]

  • Benzamide Moiety: While benzamide itself has moderate toxicity, related structures can cause skin and serious eye irritation.[7]

Based on analogous compounds, the primary exposure routes of concern are inhalation of the powder, skin contact , and eye contact .[8][9] Ingestion is also a potential route of exposure.[8] Therefore, all handling procedures must be designed to minimize the generation of dust and prevent any direct contact with the substance.

Core Personal Protective Equipment (PPE) Directive

A multi-layered PPE strategy is required to create a robust barrier against exposure. The selection of PPE must be based on the specific task being performed, but the following table outlines the minimum requirements for handling this compound.

PPE CategoryItemSpecification & Rationale
Eye & Face Protection Safety GogglesMust be chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards.[10][11] Rationale: Protects eyes from airborne powder and accidental splashes of any solutions.
Face ShieldTo be worn in addition to safety goggles when handling larger quantities (>5g) or when there is a significant risk of splashing. Rationale: Provides full-face protection from splashes and particulates.[11]
Hand Protection Nitrile GlovesMinimum of two pairs (double-gloving). Inspect gloves for any defects before use and change immediately if contamination is suspected. Rationale: Nitrile provides good resistance to a variety of chemicals and is effective against powders.[11][12] Double-gloving provides an additional layer of protection in case the outer glove is breached.
Body Protection Laboratory CoatA long-sleeved, properly-fitting lab coat is mandatory. Rationale: Protects skin and personal clothing from contamination.[13]
Chemical-Resistant ApronRecommended when handling larger quantities or solutions to provide an additional layer of protection over the lab coat.
Respiratory Protection Certified Chemical Fume HoodThis is the primary engineering control and is mandatory for all handling of the solid compound. All weighing and solution preparation must occur within a fume hood to minimize inhalation exposure.[1] Rationale: Prevents the inhalation of fine dust particles.
NIOSH-approved RespiratorA respirator with P100 (particulate) cartridges may be required for emergency situations like a large spill outside of a fume hood, as determined by your institution's safety officer.[13]

Operational and Logistical Plan

A systematic workflow is critical for minimizing risk. The following procedures provide a direct, step-by-step guide for safe handling, emergency response, and disposal.

Procedural Workflow: From Preparation to Disposal

The following diagram outlines the critical steps and decision points for a safe handling operation.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase RiskAssessment 1. Conduct Risk Assessment (Review SOP & SDS Analogs) VerifyHood 2. Verify Fume Hood Certification & Airflow RiskAssessment->VerifyHood GatherPPE 3. Gather & Inspect PPE VerifyHood->GatherPPE PrepArea 4. Prepare Work Area (Clean, Decontaminate, Line with pads) GatherPPE->PrepArea DonPPE 5. Don PPE (Correct Sequence) PrepArea->DonPPE Handling 6. Handle Compound (Inside Fume Hood) DonPPE->Handling DeconArea 7. Decontaminate Work Area & Equipment Handling->DeconArea SegregateWaste 8. Segregate & Seal Hazardous Waste DeconArea->SegregateWaste DoffPPE 9. Doff PPE (Correct Sequence) SegregateWaste->DoffPPE Wash 10. Wash Hands Thoroughly DoffPPE->Wash

Caption: Standard operational workflow for handling 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide.

Step-by-Step PPE Protocols

Donning (Putting On) PPE:

  • Lab Coat: Put on and fasten completely.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat.

  • Safety Goggles: Put on safety goggles.

  • Face Shield: If required, put on the face shield over the goggles.

Doffing (Taking Off) PPE: This sequence is critical to prevent cross-contamination.

  • Decontaminate Outer Gloves: While still wearing them, wipe down the outer gloves with an appropriate solvent (e.g., 70% ethanol) if they are visibly contaminated.

  • Remove Outer Gloves: Carefully peel off the outer pair of gloves, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Remove Face Shield & Goggles: Handle by the strap or sides and place in a designated area for decontamination.

  • Remove Lab Coat: Remove by rolling it down from the shoulders, turning it inside out to contain any contamination. Place in a designated container for laundry or disposal.

  • Remove Inner Gloves: Peel off the final pair of gloves, turning them inside out. Dispose of them in the hazardous waste container.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[14]

Emergency Procedures

In the event of an exposure or spill, act immediately.[1]

Emergency TypeImmediate Action Plan
Skin Exposure 1. Immediately remove contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[1][10] 2. Use an emergency safety shower if the exposure is extensive. 3. Seek immediate medical attention.
Eye Exposure 1. Immediately flush the eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][10] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air immediately.[8] 2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (use a pocket mask if available).[15] 3. Seek immediate medical attention.
Minor Spill (<1g in a Fume Hood) 1. Alert colleagues in the immediate area. 2. Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust. 3. Carefully collect the material using a scoop or brush and place it into a sealed, labeled hazardous waste container. 4. Decontaminate the spill area with an appropriate solvent, followed by soap and water.
Major Spill (>1g or any spill outside a Fume Hood) 1. Evacuate the immediate area and alert all personnel. 2. Notify your institution's Environmental Health & Safety (EHS) department immediately. 3. Do not attempt to clean up the spill yourself. Allow trained emergency responders to handle the cleanup.
Decontamination and Disposal Plan

All materials contaminated with 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide must be treated as hazardous waste.[1]

  • Waste Segregation: All disposable PPE, absorbent pads, and contaminated labware must be placed in a clearly labeled, sealed hazardous waste container.

  • Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name.

  • Work Area Decontamination: After each use, thoroughly wipe down the work surface inside the fume hood with a suitable solvent, followed by soap and water.

  • Final Disposal: All waste containing this compound, including surplus material and contaminated items, must be disposed of through your institution's EHS department or a licensed hazardous waste contractor.[11] Do not dispose of this chemical down the drain.[7]

References

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